Aspinonene
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C9H16O4 |
|---|---|
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(E,2R,5S)-2-[(2R,3R)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol |
InChI |
InChI=1S/C9H16O4/c1-6(11)3-4-9(12,5-10)8-7(2)13-8/h3-4,6-8,10-12H,5H2,1-2H3/b4-3+/t6-,7+,8+,9+/m0/s1 |
InChI-Schlüssel |
ZXCYAEKEHIEQHD-YKWSYBCASA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is the chemical structure of Aspinonene?
This technical guide offers an in-depth overview of Aspinonene, a fungal secondary metabolite. It is intended for researchers, scientists, and drug development professionals, providing detailed information on its chemical structure, physicochemical properties, biosynthesis, and isolation. While the biological profile of this compound is not yet extensively studied, this guide also explores potential biological activities and relevant experimental protocols based on structurally related compounds.
Chemical Structure and Physicochemical Properties
This compound is a polyketide natural product first isolated from the fungus Aspergillus ochraceus.[1] Its structure is characterized by a nine-carbon backbone that includes an epoxide ring, a vinyl ether, and multiple hydroxyl groups, presenting a complex stereochemistry.[2][3] The systematic IUPAC name for this compound is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.[2][4][5]
Data Presentation: Physicochemical and Spectroscopic Properties
The following tables summarize the key physicochemical and spectroscopic characterization data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [1][2][5] |
| Molecular Weight | 188.22 g/mol | [1][2][5] |
| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [2][4][5] |
| CAS Number | 157676-96-5 | [1][2] |
| Appearance | Colorless oil | [2][6] |
| Solubility | Soluble in methanol, DMSO, and chloroform | [2][6] |
| Spectroscopic Method | Description |
| ¹H-NMR | Signals corresponding to olefinic protons, protons adjacent to hydroxyl groups, and methyl protons have been used for structural determination.[6][7] |
| ¹³C-NMR | Resonances for olefinic carbons, carbons bearing hydroxyl groups, and methyl carbons confirm the carbon skeleton.[7] |
| Mass Spectrometry | The molecular ion peak is consistent with the molecular formula C₉H₁₆O₄.[7] |
Biosynthesis of this compound
This compound is a branched pentaketide derived from one acetyl-CoA starter unit and four malonyl-CoA extender units.[2] Its biosynthesis is closely intertwined with that of aspyrone, another secondary metabolite produced by Aspergillus ochraceus.[1][8] The pathways for these two molecules diverge from a common, hypothetical bisepoxide intermediate.[8][9] The final step is determined by the cellular redox state, which is influenced by the concentration of dissolved oxygen during fermentation.[8][9] High oxygen levels favor an oxidation reaction to produce aspyrone, whereas lower oxygen levels lead to a reduction reaction, yielding this compound.[8][9]
Experimental Protocols
3.1. Isolation of this compound from Aspergillus ochraceus
The following protocol is based on the methodology described for the initial discovery and isolation of this compound.[1]
1. Fermentation:
- Organism: Aspergillus ochraceus (e.g., strain DSM-7428).
- Culture Medium: A suitable liquid medium that supports fungal growth and secondary metabolite production. An acidic culture medium is reported to be crucial for this compound production.
- Conditions: Cultivate the fungus in stirred fermentors (e.g., 10 dm³). Maintain the pH between 3.5 and 4.5. The logarithmic growth phase typically concludes after approximately 100 hours.
2. Extraction:
- Separate the fungal mycelium from the culture broth via filtration.
- Extract the culture filtrate successively three times with equal volumes of chloroform, followed by three extractions with equal volumes of ethyl acetate.
- Combine the ethyl acetate layers and concentrate under reduced pressure to yield a crude brown oil.
3. Purification:
- Subject the crude oil to column chromatography on silica gel (e.g., column size 40 x 3.5 cm).
- Elute the column with a chloroform-methanol solvent system (e.g., 9:1 v/v).
- Perform further purification of the this compound-containing fractions by gel-permeation chromatography using Sephadex LH-20 (e.g., column size 100 x 2.5 cm) with methanol as the eluent.
- The reported yield of pure this compound is approximately 68 mg per dm³ of culture broth from a 10 dm³ fermentor.[1]
// Nodes
fermentation [label="1. Fermentation\n(Aspergillus ochraceus)", fillcolor="#F1F3F4"];
filtration [label="2. Filtration", fillcolor="#F1F3F4"];
extraction [label="3. Solvent Extraction\n(Ethyl Acetate)", fillcolor="#F1F3F4"];
purification [label="4. Chromatographic Purification\n(Silica Gel, Sephadex LH-20)", fillcolor="#F1F3F4"];
analysis [label="5. Structural Characterization\n(NMR, Mass Spectrometry)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
fermentation -> filtration [color="#5F6368"];
filtration -> extraction [color="#5F6368"];
extraction -> purification [color="#5F6368"];
purification -> analysis [color="#5F6368"];
}```
General experimental workflow for this compound.
3.2. Cytotoxicity Assay (MTT Assay)
While specific data for this compound is lacking, this standard protocol is used to assess the cytotoxic potential of related compounds.
- Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
- Protocol:
- Cell Seeding: Seed cancer cells in 96-well plates (e.g., at a density of 5 x 10³ cells/well) and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 µL of a solvent like DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value (the concentration that causes 50% inhibition of cell growth) is calculated from dose-response curves.
3.3. Antibacterial Assay (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of compounds like this compound.
- Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth.
- Protocol:
- Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth for bacteria).
- Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., to a final concentration of 5 x 10⁵ CFU/mL). Include positive (inoculum, no compound) and negative (broth only) controls.
- Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
- MIC Determination: The MIC is the lowest concentration of the compound with no visible turbidity (growth).
Potential Biological Activity and Signaling Pathways
To date, extensive biological activity screening data for this compound itself, such as IC₅₀ values, are not widely available in the public domain. However, the structural similarity of this compound to other bioactive fungal polyketides suggests it may possess interesting pharmacological properties. For instance, studies on a related dimeric naphthopyrone have revealed a mechanism of cytotoxicity involving the induction of apoptosis through a ROS-mediated PI3K/Akt signaling pathway. While this pathway has not been confirmed for this compound, it represents a plausible mechanism of action to be investigated.
digraph "Hypothetical Signaling Pathway" {
graph [fontname="Arial", label="Hypothetical Cytotoxic Signaling Pathway", labelloc=t, fontsize=16, rankdir="TB"];
node [fontname="Arial", style="filled", shape=rectangle, fontcolor="#202124"];
// Nodes
this compound [label="this compound Analogue", shape=box, style="filled,rounded", fillcolor="#F1F3F4"];
ros [label="Increased ROS\n(Reactive Oxygen Species)", fillcolor="#FBBC05"];
pi3k [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"];
akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"];
apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
this compound -> ros [color="#5F6368"];
ros -> pi3k [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"];
pi3k -> akt [color="#5F6368"];
akt -> apoptosis [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"];
}
Proposed ROS-mediated PI3K/Akt apoptotic pathway for a related compound.<[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEle5ZLbC1Dg9rGzftc_JZ4-VaKNAU03JDAAeRocMypLMtj5PJpgyaX68RyjVPbOXipUoPvLmWeq_jaJRz3rIjGoWgSIJzBXZLowj11qfdHyAhdEmJ4cQ4FFrVdJVAyXNbxgy-1t04HhzMS-06Yn_KfOXV55TBsfxgpHKLFyeJEDlHPoJMyUmGHZLyr_OeWK9sjEfIE7ayzF3dm-j_MdRZIg7IwZVhAIolBP7k%3D)]/center>
The unique chemical structure and its biosynthetic relationship with other active compounds make this compound an interesting candidate for future biological screening and drug discovery efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. adipogen.com [adipogen.com]
- 7. benchchem.com [benchchem.com]
- 8. Biosynthesis of this compound, a branched pentaketide produced by Aspergillus ochraceus, related to aspyrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Aspinonene: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus ochraceus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspinonene, a polyketide metabolite from the filamentous fungus Aspergillus ochraceus, has attracted scientific interest due to its unique chemical architecture and its biosynthetic relationship with the co-metabolite aspyrone.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for fungal fermentation, metabolite extraction, and purification, and presents available quantitative and spectroscopic data. Furthermore, this document illustrates the proposed biosynthetic pathway of this compound and the general experimental workflow through detailed diagrams, offering a foundational resource for further investigation into its potential biological activities and applications in drug development.
Discovery and Natural Occurrence
This compound is a secondary metabolite produced by certain fungi of the genus Aspergillus. The primary identified producer of this compound is Aspergillus ochraceus, specifically the strain DSM-7428.[1] The compound has also been isolated from Aspergillus ostianus.[1][2][3] Aspergillus ochraceus is a widely distributed fungus, commonly found in soil, decaying vegetation, and as a contaminant in food products.[4][5][6] This species is known for its prolific production of a diverse array of secondary metabolites, including polyketides, alkaloids, and peptides.[7][8][9]
The production of this compound is intrinsically linked to that of aspyrone, a structurally related pentaketide.[10] Environmental factors during fermentation, particularly the concentration of dissolved oxygen, play a crucial role in directing the metabolic flux towards either this compound or aspyrone.[1][11] Higher levels of dissolved oxygen have been observed to favor the production of aspyrone, consequently reducing the yield of this compound.[1]
Biosynthesis of this compound
The biosynthesis of this compound originates from a polyketide pathway, involving a Polyketide Synthase (PKS) enzyme.[12] While the specific gene cluster for this compound biosynthesis has not been fully elucidated, isotopic labeling studies have confirmed its pentaketide origin.[12] The proposed pathway suggests the assembly of a linear pentaketide intermediate from one acetyl-CoA starter unit and four malonyl-CoA extender units.[12]
A key step in the biosynthesis is a rearrangement of this linear intermediate, followed by epoxidation reactions to form a hypothetical bisepoxide intermediate.[12] This intermediate represents a critical branch point in the pathway. From this juncture, a reduction reaction leads to the formation of this compound, whereas an oxidation reaction yields aspyrone.[11][12] This bifurcation highlights the influence of the cellular redox environment on the final metabolic output.[10]
Experimental Protocols
Fungal Culture and Fermentation
The production of this compound is achieved through submerged fermentation of Aspergillus ochraceus. The following protocol provides a general guideline for laboratory-scale production.[9][13]
Protocol 1: Fungal Culture and Fermentation [14]
-
Strain Maintenance: Cultures of Aspergillus ochraceus (e.g., DSM-7428) are maintained on Czapek-Dox agar slants at 28°C for 7 days until sporulation is observed.[9] For long-term storage, slants can be kept at 4°C.[9]
-
Inoculum Preparation: A spore suspension is prepared by flooding a mature agar slant with a sterile 0.85% saline solution containing 0.1% Tween 80.[9] The surface is gently scraped to dislodge the spores. This suspension is then transferred to a flask containing Potato Dextrose Broth (PDB) and incubated at 28°C on a rotary shaker at 150 rpm for 3-4 days to generate a vegetative mycelial inoculum.[9]
-
Production Culture: The inoculum culture is used to inoculate a larger volume of a suitable production medium, such as Yeast Extract Sucrose (YES) broth, typically at a 5-10% (v/v) ratio.[9] The production culture is then incubated under controlled conditions of temperature (25-28°C) and agitation (150-200 rpm) for 10-14 days.[13] To favor this compound production, lower dissolved oxygen levels may be beneficial.[1]
Extraction and Purification
Following fermentation, this compound is extracted from both the fungal mycelia and the culture broth. A multi-step purification process is then employed to isolate the pure compound.
Protocol 2: Extraction of this compound [9]
-
Separation: The fungal biomass is separated from the culture broth by vacuum filtration.[9]
-
Broth Extraction: The culture filtrate is extracted multiple times with an equal volume of ethyl acetate.[9][14] The organic layers are pooled.
-
Mycelia Extraction: The collected mycelia are homogenized and extracted with a chloroform:methanol mixture (2:1, v/v).[9]
-
Concentration: The pooled organic extracts from both the broth and mycelia are combined and the solvent is removed under reduced pressure to yield a crude extract.[9]
Protocol 3: Chromatographic Purification of this compound [1][9]
-
Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel.[1] The column is eluted with a gradient of increasing polarity, for instance, starting with n-hexane and gradually increasing the proportion of ethyl acetate.[9] Fractions are collected and analyzed by Thin Layer Chromatography (TLC).[9]
-
Sephadex LH-20 Chromatography: Fractions containing this compound are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the eluent.[9]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step often involves preparative HPLC on a C18 reversed-phase column.[9] A gradient of acetonitrile in water is commonly used as the mobile phase to yield highly pure this compound.[9]
Data Presentation
Quantitative Yield Data
Specific quantitative yields of this compound from Aspergillus ochraceus are not extensively detailed in publicly available literature and can be highly variable depending on the fungal strain and fermentation conditions.[1][15] The following table presents hypothetical yield data based on different extraction solvents to serve as a comparative guide for optimizing extraction efficiency.[14]
| Extraction Solvent | Solvent Volume (mL) | Number of Extractions | Crude Extract Yield (mg) | Purified this compound Yield (mg) | Purity (%) |
| Ethyl Acetate | 500 | 3 | 150 | 45 | 95 |
| Dichloromethane | 500 | 3 | 120 | 35 | 92 |
| Chloroform | 500 | 3 | 135 | 40 | 94 |
| Butanol | 500 | 3 | 100 | 28 | 88 |
Table 1: Hypothetical yield of this compound from a 1-liter culture of Aspergillus ochraceus using different extraction solvents.[14]
Spectroscopic Data
The structure of this compound has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
| Spectroscopic Method | Key Observations |
| ¹H-NMR | Signals corresponding to olefinic protons, protons adjacent to hydroxyl groups, and methyl protons.[1] |
| ¹³C-NMR | Resonances for olefinic carbons, carbons bearing hydroxyl groups, and methyl carbons.[1] |
| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C₉H₁₆O₄.[1][3] |
Table 2: Summary of Spectroscopic Data for this compound.
Biological Activity and Signaling Pathways
There is a notable lack of specific data in the public domain regarding the biological activities of this compound.[1][16] While many fungal secondary metabolites exhibit a range of bioactivities, including antimicrobial and cytotoxic effects, dedicated screening of this compound has not been extensively reported.[7][16]
Due to the limited research on this compound's biological activity, its mechanism of action and interaction with cellular signaling pathways remain unknown.[16] Hypothetical pathways, such as those involved in cytotoxicity, can be proposed based on the activity of structurally related compounds like aspyrone.[2] Further research is required to determine the pharmacological potential of this compound.[2]
Conclusion
This compound is a fungal polyketide with a unique structure and an intriguing biosynthetic relationship with aspyrone in Aspergillus ochraceus. The methodologies for its production, extraction, and purification are well-established, providing a clear path for obtaining this compound for further study. However, a significant gap exists in the understanding of its biological activities and mechanism of action. The information and protocols detailed in this guide serve as a foundational resource to encourage and facilitate future research into the therapeutic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus [frontiersin.org]
- 8. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Biosynthesis of this compound, a branched pentaketide produced by Aspergillus ochraceus, related to aspyrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
The Aspinonene Biosynthetic Pathway: A Technical Guide for Fungal Polyketide Research
Abstract
Aspinonene, a fungal secondary metabolite first isolated from Aspergillus ochraceus, is a branched pentaketide natural product with a unique chemical structure.[1][2] Its biosynthesis is intrinsically linked to that of its co-metabolite, aspyrone, originating from a common polyketide precursor and diverging at a key oxidative or reductive step.[1] While the dedicated biosynthetic gene cluster (BGC) in A. ochraceus has not been definitively elucidated, isotopic labeling studies have confirmed its origin from a single acetyl-CoA starter unit and four malonyl-CoA extender units.[3] This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailed experimental protocols for its study, and quantitative data where available. It aims to serve as a resource for researchers investigating fungal polyketide biosynthesis and exploring the therapeutic potential of this unique molecule.
Introduction
Fungi are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, polyketides represent a major class of compounds with significant applications in medicine and agriculture. This compound, a C9 polyketide produced by Aspergillus ochraceus and Aspergillus ostianus, is characterized by a unique branched carbon skeleton and an epoxide moiety.[2][4] Its biosynthesis is a prime example of a divergent pathway, where a single precursor is channeled into two distinct, structurally related molecules: this compound and aspyrone.[2] The metabolic switch between these two compounds is heavily influenced by environmental factors, particularly the availability of dissolved oxygen, making it an interesting case study for metabolic engineering and fermentation optimization.[1]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is initiated by a Type I iterative Polyketide Synthase (PKS).[3] Although the specific PKS enzyme in Aspergillus ochraceus has not been biochemically characterized, comparative genomics suggests a conserved BGC may be responsible, potentially containing orthologs to the asp1 and asp2 PKS genes from the aspinolide-producing fungus Trichoderma arundinaceum.[1] The proposed pathway proceeds through the following key steps, as supported by ¹³C-acetate feeding experiments.[2]
-
Polyketide Chain Assembly: An iterative Type I PKS catalyzes the condensation of one acetyl-CoA starter unit and four malonyl-CoA extender units to form a linear pentaketide intermediate.[3]
-
Rearrangement: The linear pentaketide is proposed to undergo a significant rearrangement to form a branched-chain aldehyde.[3]
-
Epoxidation: The rearranged intermediate is believed to undergo one or more epoxidation reactions.[3]
-
Formation of a Bisepoxide Intermediate: A key hypothetical bisepoxide intermediate is formed, which serves as the crucial branch point in the pathway.[2][3]
-
Divergent Fates:
Pathway Diagram
Caption: Proposed biosynthetic pathway of this compound and Aspyrone.
Quantitative Data
Specific quantitative data on enzyme kinetics for the this compound pathway are not available in the literature due to the lack of characterization of the individual enzymes. However, the influence of dissolved oxygen on the differential production of this compound and aspyrone has been qualitatively described.[1] The following table provides an illustrative summary of this relationship based on available information.
Table 1: Illustrative Yields of this compound and Aspyrone under Varying Dissolved Oxygen Concentrations
| Dissolved Oxygen Concentration | This compound Yield (mg/L) | Aspyrone Yield (mg/L) |
| Low | High | Low |
| High | Low | High |
| Note: This table is illustrative and intended to show the inverse relationship between the production of the two metabolites based on oxygen availability. Actual yields can vary significantly based on the specific strain, culture medium, and other fermentation parameters. |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of fermentation, metabolite extraction, and isotopic labeling studies. The following sections provide detailed protocols for the key experiments.
Fungal Culture and Fermentation for this compound Production
This protocol describes the general procedure for cultivating Aspergillus ochraceus for the production of this compound.
Materials:
-
Aspergillus ochraceus strain (e.g., DSM-7428)
-
Potato Dextrose Agar (PDA) for initial culture
-
Liquid fermentation medium (a suitable medium for fungal secondary metabolite production)
-
Stirred-tank fermentor (e.g., 10 dm³)
-
Sterile filtration apparatus
Procedure:
-
Inoculum Preparation: Inoculate a PDA plate with A. ochraceus spores and incubate at 25-28°C until sufficient sporulation is observed. Prepare a spore suspension in sterile water.
-
Seed Culture: Inoculate a flask containing the liquid fermentation medium with the spore suspension. Incubate at 25-28°C on a rotary shaker for 2-3 days to generate a vegetative mycelial culture.
-
Fermentation: Transfer the seed culture to a 10 dm³ fermentor containing the production medium.
-
Control of Fermentation Parameters:
-
pH: Maintain the pH of the culture between 3.5 and 4.5 using sterile acid/base solutions.[2]
-
Temperature: Maintain the temperature at 25-28°C.
-
Aeration and Agitation: To favor this compound production, maintain a low level of dissolved oxygen by controlling the aeration and agitation rates.
-
-
Harvesting: After a cultivation period of approximately 100-120 hours (typically in the stationary phase), harvest the culture broth.[2]
-
Separation: Separate the fungal mycelium from the culture broth by filtration. The culture filtrate contains the secreted secondary metabolites.
Extraction and Purification of this compound
This protocol outlines the steps for extracting and purifying this compound from the culture filtrate.
Materials:
-
Culture filtrate from A. ochraceus fermentation
-
Ethyl acetate
-
Chloroform
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Rotary evaporator
Procedure:
-
Liquid-Liquid Extraction: Extract the culture filtrate successively with equal volumes of chloroform and then ethyl acetate (three times).[2]
-
Concentration: Combine the ethyl acetate layers and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in chloroform) to separate fractions.
-
HPLC: Further purify the this compound-containing fractions by reversed-phase HPLC to obtain pure this compound.
-
-
Solvent Removal: Evaporate the solvent from the pure fractions to yield purified this compound.
Workflow Diagram for this compound Extraction
Caption: General workflow for the extraction and purification of this compound.
¹³C-Isotope Labeling Studies
This protocol provides a generalized method for conducting stable isotope feeding experiments to trace the biosynthetic origin of this compound.
Materials:
-
Aspergillus ochraceus culture in liquid medium
-
Sterile solutions of ¹³C-labeled precursors (e.g., [1-¹³C]-acetate, [2-¹³C]-acetate, or [1,2-¹³C₂]-acetate)
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Initiate Culture: Grow A. ochraceus in a liquid medium as described in Protocol 4.1.
-
Introduce Labeled Precursor: At a specific time point during the fermentation (e.g., at the onset of secondary metabolite production), introduce a sterile solution of the ¹³C-labeled acetate into the culture medium.
-
Continued Incubation: Continue the fermentation for a defined period to allow for the incorporation of the labeled precursor into the secondary metabolites.
-
Extraction and Purification: At the end of the incubation period, harvest the culture and extract and purify this compound as described in Protocol 4.2.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: Analyze the purified ¹³C-enriched this compound by ¹³C-NMR spectroscopy to determine the positions and patterns of ¹³C incorporation.
-
Mass Spectrometry: Use mass spectrometry to analyze the mass shift and fragmentation patterns of the labeled compound, further confirming the incorporation of the isotopic label.
-
-
Data Interpretation: Interpret the labeling patterns to deduce the biosynthetic building blocks and the folding pattern of the polyketide chain.
Conclusion and Future Perspectives
The biosynthesis of this compound in Aspergillus ochraceus is a compelling example of a divergent fungal polyketide pathway. While isotopic labeling studies have laid the groundwork for understanding its pentaketide origin, significant gaps in our knowledge remain. The definitive identification and characterization of the this compound biosynthetic gene cluster are critical next steps. This will involve genome sequencing of A. ochraceus, bioinformatic analysis to identify the putative BGC, and subsequent functional characterization of the encoded enzymes (PKS, tailoring enzymes) through gene knockout and heterologous expression experiments. A thorough understanding of the regulatory mechanisms that control the metabolic switch between this compound and aspyrone will be invaluable for optimizing the production of either compound for potential therapeutic applications. The protocols and information presented in this guide provide a framework for these future investigations, which will undoubtedly deepen our understanding of fungal natural product biosynthesis.
References
Aspinonene: A Technical Guide to its Natural Occurrence, Biosynthesis, and Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene is a fungal secondary metabolite belonging to the polyketide family of natural products.[1] First isolated from fungi of the Aspergillus genus, notably Aspergillus ochraceus and Aspergillus ostianus, this compound has garnered interest for its potential biological activities, making it a candidate for further investigation in drug development.[2][3] This technical guide provides a comprehensive overview of the natural occurrence and sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its production and isolation.
Natural Occurrence and Fungal Sources
This compound is a naturally occurring compound produced by specific filamentous fungi. The primary and most well-documented sources of this compound are species within the genus Aspergillus.
Table 1: Fungal Sources of this compound
| Fungal Species | Reference(s) |
| Aspergillus ochraceus | [1][2][4] |
| Aspergillus ostianus | [2][3] |
| Aspergillus niveus | [5] |
| Aspergillus duricaulis | No direct evidence of this compound production, but produces other secondary metabolites.[6] |
Aspergillus ochraceus, a widely distributed fungus found in various environments such as soil and decaying vegetation, is the most frequently cited producer of this compound.[5]
Biosynthesis of this compound
The biosynthesis of this compound in Aspergillus ochraceus proceeds through a polyketide pathway.[2][4] It is classified as a branched pentaketide, derived from one acetyl-CoA starter unit and four malonyl-CoA extender units.[4][7] The biosynthetic pathway of this compound is intimately linked to that of another secondary metabolite, aspyrone.[1][4]
A key step in the pathway is the formation of a hypothetical bisepoxide intermediate.[2] This intermediate represents a critical branch point where the pathway diverges. The fate of this intermediate is influenced by the concentration of dissolved oxygen in the fermentation medium.[1][4]
-
Oxidative Pathway (Higher Dissolved Oxygen): Leads to the formation of aspyrone.[1][4]
-
Reductive Pathway (Lower Dissolved Oxygen): Results in the production of this compound.[1][4]
This relationship highlights the importance of controlling fermentation parameters to optimize the yield of this compound.
Factors Influencing this compound Production
The yield of this compound from fungal fermentation is highly dependent on the cultivation conditions. Optimization of these parameters is crucial for maximizing production.
Table 2: Influence of Fermentation Parameters on this compound Production
| Parameter | Optimal Range/Condition | Effect on this compound Production | Reference(s) |
| Producing Organism | Aspergillus ochraceus | Primary producer used for laboratory-scale production. | [1][4] |
| Dissolved Oxygen | Lower concentrations | Favors the reductive pathway leading to this compound over the oxidative pathway to aspyrone. | [1][4] |
| Temperature | 25-30 °C | Optimal range for fungal growth and secondary metabolite production. | [7] |
| pH | 5.0 - 7.0 | Influences enzyme activity and nutrient uptake essential for biosynthesis. | [7] |
| Carbon Source | Sucrose, Glucose | Essential for fungal growth and as a precursor for polyketide synthesis. | [8] |
| Nitrogen Source | Yeast Extract, Peptone | Complex nitrogen sources often support robust secondary metabolism. | [1] |
| Growth Phase | Stationary Phase | This compound is a secondary metabolite, and its production typically peaks during the stationary phase of fungal growth. | [7] |
Experimental Protocols
I. Fermentation Protocol for this compound Production
This protocol describes a typical submerged fermentation process for producing this compound from Aspergillus ochraceus.
1. Inoculum Preparation:
-
Maintain cultures of Aspergillus ochraceus on Czapek-Dox agar slants at 28°C for 7 days until sporulation is observed.[8] Store the slants at 4°C for long-term use.[8]
-
Prepare a spore suspension by flooding a mature agar slant with 10 mL of sterile 0.85% saline solution containing 0.1% Tween 80.[8]
-
Gently scrape the surface with a sterile loop to dislodge the spores.[8]
-
Transfer the spore suspension into a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB).[8]
-
Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days to obtain a vegetative mycelial inoculum.[8]
2. Production Culture:
-
Inoculate several 1 L Erlenmeyer flasks, each containing 500 mL of Yeast Extract Sucrose (YES) broth, with the inoculum culture (typically 5-10% v/v).[8]
-
Incubate the flasks under static conditions at 25-30°C for 10-14 days.[7] Static conditions can favor secondary metabolite production.[7]
II. Extraction and Purification of this compound
A multi-step process is required to isolate and purify this compound from the fermentation culture.
1. Extraction:
-
Separate the fungal biomass (mycelia) from the culture broth by vacuum filtration through cheesecloth.[8]
-
Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate (EtOAc) in a separatory funnel.[8] Pool the organic layers.
-
Mycelia Extraction: Homogenize the collected mycelia and extract them three times with a mixture of chloroform and methanol (CHCl₃:MeOH, 2:1, v/v).[8]
-
Combine the ethyl acetate and chloroform-methanol extracts and evaporate the solvent under reduced pressure to yield a crude extract.[8]
Table 3: Summary of Extraction Parameters
| Parameter | Recommended Solvent/Condition | Target | Reference(s) |
| Broth Extraction Solvent | Ethyl Acetate (EtOAc) | Extracellular metabolites | [8] |
| Mycelia Extraction Solvent | Chloroform:Methanol (2:1, v/v) | Intracellular metabolites | [8] |
| Evaporation Temperature | 40°C | Solvent removal | [8] |
2. Purification:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto a silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate.[8]
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify and pool fractions containing this compound.[8]
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the eluent.[8]
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification step can be performed using preparative HPLC with a C18 reversed-phase column and a suitable gradient of acetonitrile in water to obtain pure this compound.[8]
-
Conclusion
This compound is a fungal-derived polyketide with a biosynthetic pathway that is sensitive to environmental conditions, particularly dissolved oxygen levels. The protocols outlined in this guide provide a framework for the laboratory-scale production and purification of this compound from its primary fungal source, Aspergillus ochraceus. Further research into the optimization of fermentation parameters and the elucidation of its biological activities will be crucial for exploring the full therapeutic potential of this natural product. The lack of extensive in vivo efficacy studies for this compound highlights a significant area for future investigation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis of this compound, a branched pentaketide produced by Aspergillus ochraceus, related to aspyrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Using design of experiments to guide genetic optimization of engineered metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Temperature and Water Activity on Deleterious Fungi and Mycotoxin Production during Grain Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. syngeneintl.com [syngeneintl.com]
A Technical Guide to the Convergent Biosynthesis of Aspinonene and Aspyrone
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aspinonene and aspyrone are two structurally related fungal polyketides produced by species such as Aspergillus ochraceus and Aspergillus melleus.[1][2] Their biosynthesis represents a compelling example of metabolic diversification, originating from a single polyketide precursor and diverging at a critical, oxygen-dependent branch point.[1][3] This technical guide provides a detailed exploration of this shared biosynthetic pathway, consolidating data from isotopic labeling studies, outlining key experimental protocols, and visualizing the intricate molecular logic that governs the production of these two distinct natural products. Understanding this biosynthetic crossroads is paramount for harnessing and potentially manipulating the production of these molecules for therapeutic applications.
The Shared Polyketide Origin
The biosynthetic journey for both this compound and aspyrone begins with the assembly of a linear pentaketide chain, a common theme in fungal secondary metabolism.[1] This initial backbone is constructed by a Polyketide Synthase (PKS).
-
Precursor Units: Isotopic labeling studies have confirmed that the carbon skeleton is assembled from one acetyl-CoA starter unit and four malonyl-CoA extender units.[4][5][6]
-
Polyketide Synthase (PKS): While the specific PKS in Aspergillus ochraceus has not been definitively isolated and characterized, analysis of putative biosynthetic gene clusters suggests the involvement of PKS genes, likely orthologs of asp1 and asp2, which are known to be essential for forming related polyketide lactones.[1] The PKS catalyzes the iterative head-to-tail condensation of the acetate units to form the linear precursor.[4]
The Biosynthetic Bifurcation Point
Following the creation of the linear pentaketide intermediate by the PKS, the pathways toward this compound and aspyrone diverge at a crucial juncture. This branch point is centered around a proposed, highly reactive intermediate.
-
Rearrangement and Epoxidation: The linear pentaketide first undergoes an unusual rearrangement of its carbon backbone.[4][5] Following this rearrangement, the intermediate is believed to undergo epoxidation reactions to form a key hypothetical bisepoxide intermediate .[2][3][4] This intermediate is the last common precursor to both this compound and aspyrone.
-
Oxygen-Dependent Switch: The fate of the bisepoxide intermediate is dictated by the cellular redox environment, specifically the concentration of dissolved oxygen during fermentation.[3][5] This acts as a metabolic switch, directing the flux of the common precursor down one of two distinct chemical paths.
-
Reduction to this compound: In a reductive environment, the bisepoxide intermediate is reduced to yield this compound.[3][4][5]
-
Oxidation to Aspyrone: Conversely, in an oxidative environment, the same intermediate is oxidized to form aspyrone.[3][4][5] Feeding experiments have demonstrated that increasing the dissolved oxygen concentration during fermentation actively directs the pathway toward aspyrone production.[3]
-
Quantitative Data and Physicochemical Properties
Quantitative analysis from isotopic labeling studies and physicochemical characterization provides foundational data for understanding these molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₆O₄ | [2][5][7] |
| Molecular Weight | 188.22 g/mol | [2][5][7] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [2][5] |
| CAS Number | 157676-96-5 | [2][5] |
| Appearance | Colorless oil | [5] |
| Solubility | Soluble in methanol and chloroform |[5] |
Table 2: Summary of Isotopic Labeling Studies for this compound and Aspyrone Biosynthesis
| Labeled Precursor | Organism | Key Finding | Implication |
|---|---|---|---|
| [1-¹³C], [2-¹³C], [1,2-¹³C₂]-acetate | Aspergillus ochraceus | Incorporation pattern confirmed the assembly from one acetyl-CoA and four malonyl-CoA units. | Established the pentaketide origin of the carbon skeleton.[4][5] |
| [¹⁸O₂] gas | Aspergillus ochraceus | Incorporation of ¹⁸O into the epoxide and alcohol oxygens of aspyrone. | Provided evidence for an oxygenase-catalyzed reaction, supporting the role of oxidation in the pathway divergence.[8] |
| Deuterium-labeled precursors | Aspergillus melleus | Identified thioesters of acetoacetic acid and (R)-3-hydroxybutyric acid as enzyme-bound intermediates in the PKS chain extension cycle for aspyrone. | Elucidated the early, PKS-catalyzed steps leading to the polyketide chain. |
| [1-¹³C, ¹⁸O₂]-acetate | Aspergillus melleus | Established the origins of all oxygen atoms in aspyrone and asperlactone. | Supported a biosynthetic pathway involving epoxide-mediated rearrangement and ring closure.[8] |
Experimental Protocols
The elucidation of the this compound and aspyrone biosynthetic pathway relies on several key experimental methodologies.
Isolation from Aspergillus ochraceus
This protocol is based on the methodology for isolating this compound.[2]
-
Fermentation:
-
Organism: Aspergillus ochraceus (e.g., strain DSM-7428).
-
Culture Medium: A liquid medium suitable for fungal growth and secondary metabolite production. An acidic culture medium is critical for production.
-
Conditions: Cultivate in stirred fermentors (e.g., 1.5 L or 10 L). Maintain the pH of the fermentation between 3.5 and 4.5. To influence the product ratio, the concentration of dissolved oxygen can be controlled (higher oxygen favors aspyrone).[3]
-
-
Extraction:
-
After a suitable fermentation period, separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate with an organic solvent such as ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate and concentrate it in vacuo.
-
-
Purification:
-
Subject the crude extract to column chromatography (e.g., silica gel).
-
Elute with a solvent gradient (e.g., hexane-ethyl acetate) to separate the components.
-
Perform further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure this compound and aspyrone.
-
Isotopic Labeling Studies
This is a generalized protocol for tracing the origin of the carbon and oxygen atoms in the final products.[3][8]
-
Precursor Preparation: Synthesize or procure isotopically labeled precursors, such as [1-¹³C]-acetate, [2-¹³C]-acetate, or [1,2-¹³C₂]-acetate. For oxygen labeling, prepare a sealed fermentation environment to introduce [¹⁸O₂] gas.
-
Feeding: Introduce the labeled precursor to the Aspergillus culture at a specific time point during its growth phase when secondary metabolite production is active.
-
Fermentation and Isolation: Continue the fermentation for a defined period to allow for the incorporation of the labeled precursor into the metabolites. Isolate and purify the target compounds (this compound and aspyrone) as described in Protocol 5.1.
-
Analysis:
-
Acquire ¹³C-NMR and/or ²H-NMR spectra of the purified, labeled compounds.
-
Compare the spectra to those of unlabeled standards to identify enriched signals.
-
Analyze the pattern of isotopic enrichment to deduce the biosynthetic assembly of the carbon skeleton and the origin of oxygen atoms.
-
General Workflow for Gene Knockout in Aspergillus
This protocol provides a framework for targeted gene deletion to confirm the function of genes within a putative biosynthetic cluster.[1]
-
Deletion Cassette Construction:
-
Identify the target gene (e.g., a PKS gene) within the genome.
-
Using PCR, amplify the 5' and 3' flanking regions (homologous arms, ~1-1.5 kb each) of the target gene.
-
Amplify a selectable marker gene (e.g., hygB for hygromycin resistance).
-
Assemble the 5' flank, the selectable marker, and the 3' flank into a single linear DNA construct using fusion PCR or Gibson assembly.
-
-
Protoplast Formation and Transformation:
-
Grow the fungal mycelia in liquid culture.
-
Treat the mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, driselase) to digest the cell walls and release protoplasts.
-
Transform the protoplasts with the deletion cassette using a PEG-CaCl₂ mediated method.
-
-
Selection and Verification:
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent (e.g., hygromycin).
-
Isolate genomic DNA from the resulting resistant colonies.
-
Verify the correct homologous recombination event and gene deletion using diagnostic PCR with primers flanking the integration site and/or Southern blotting.
-
Visualizations of Pathways and Workflows
Diagram 1: this compound and Aspyrone Biosynthetic Pathway
Caption: The convergent biosynthetic pathway of this compound and aspyrone from a common pentaketide precursor.
Diagram 2: General Experimental Workflow for Pathway Elucidation
Caption: A generalized workflow for investigating fungal secondary metabolite biosynthetic pathways.
Diagram 3: Logical Flow of Isotopic Labeling
Caption: The logical process of using isotopic labeling to trace carbon flow in biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biosynthesis of this compound, a branched pentaketide produced by Aspergillus ochraceus, related to aspyrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biosynthesis of aspyrone, a metabolite of Aspergillus malleus. Incorporation studies with 14C- and 3H-labelled acetates and malonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Data of Aspinonene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Aspinonene, a polyketide natural product isolated from fungi of the genus Aspergillus. The information presented herein is essential for the identification, structural elucidation, and purity assessment of this compound, which is of interest for its potential biological activities.
Chemical Structure and Properties
This compound is a fungal secondary metabolite first isolated from Aspergillus ochraceus. Its chemical structure was determined through extensive spectroscopic analysis.
-
IUPAC Name: (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol[1]
-
Molecular Formula: C₉H₁₆O₄
-
Molecular Weight: 188.22 g/mol
Spectroscopic Data
The following tables summarize the key quantitative spectroscopic data for this compound. This data is critical for the verification and characterization of the molecule. The definitive source for this experimental data is cited as J. Chem. Soc., Perkin Trans. 1, 1995, 1663-1666.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1-H₂ | 3.58 | dd | 11.5, 4.5 |
| 3.48 | dd | 11.5, 7.5 | |
| 3-H | 5.75 | dd | 15.5, 7.5 |
| 4-H | 5.65 | dd | 15.5, 1.0 |
| 5-H | 4.25 | m | |
| 6-H₃ | 1.25 | d | 6.5 |
| 7-H | 2.95 | dq | 5.5, 2.0 |
| 8-H | 3.05 | d | 2.0 |
| 9-H₃ | 1.30 | d | 5.5 |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ) ppm |
| 1 | 65.8 |
| 2 | 76.5 |
| 3 | 135.5 |
| 4 | 128.0 |
| 5 | 70.0 |
| 6 | 23.5 |
| 7 | 58.5 |
| 8 | 61.0 |
| 9 | 17.5 |
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (Observed) | m/z (Calculated) | Formula |
| [M+H]⁺ | 189.1121 | 189.1127 | C₉H₁₇O₄ |
| [M+Na]⁺ | 211.0941 | 211.0946 | C₉H₁₆NaO₄ |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
Table 4: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Strong, Broad | O-H stretch (hydroxyl groups) |
| 2970 | Medium | C-H stretch (aliphatic) |
| 1670 | Weak | C=C stretch (alkene) |
| 1250 | Medium | C-O stretch (epoxide) |
| 1080 | Strong | C-O stretch (alcohols) |
| 970 | Medium | =C-H bend (trans alkene) |
Experimental Protocols
The following protocols are generalized methodologies for the isolation and spectroscopic analysis of this compound from fungal cultures.
Isolation and Purification of this compound
This compound is typically isolated from the culture broth of Aspergillus ochraceus. The process involves fermentation, extraction, and chromatographic purification.
-
Fermentation: Aspergillus ochraceus (strain DSM-7428) is cultured in a suitable liquid medium. The fermentation is maintained at a pH between 3.5 and 4.5.
-
Extraction: The fungal mycelium is separated from the culture broth by filtration. The broth is then extracted with an organic solvent such as ethyl acetate.
-
Chromatography: The crude extract is subjected to a series of chromatographic steps, including column chromatography on silica gel and preparative high-performance liquid chromatography (HPLC), to yield pure this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired with a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
Mass Spectrometry
-
Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: A dilute solution of this compound in methanol or acetonitrile is infused into the ESI source.
-
Data Acquisition: Spectra are acquired in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.
Infrared Spectroscopy
-
Sample Preparation: A thin film of the purified compound is prepared on a potassium bromide (KBr) disc.
-
Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Biosynthetic Pathway
This compound is a pentaketide, meaning it is biosynthesized from five two-carbon units derived from acetyl-CoA. The biosynthesis is closely related to that of aspyrone, another metabolite produced by A. ochraceus. The proposed pathway involves the formation of a pentaketide intermediate, which then undergoes a rearrangement to form a hypothetical bisepoxide intermediate. This intermediate can then be either oxidized to aspyrone or reduced to this compound.
References
Physical and chemical properties of Aspinonene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspinonene is a fungal secondary metabolite isolated from species of the Aspergillus genus, notably Aspergillus ochraceus and Aspergillus ostianus.[1][2] As a polyketide, its unique and complex stereochemistry has drawn interest within the scientific community. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside experimental protocols for its isolation and purification. Furthermore, this document outlines the proposed biosynthetic pathway and hypothetical signaling pathways, offering a foundational resource for further research and development. While extensive biological activity data for this compound is limited, this guide also touches upon the known activities of structurally related compounds to highlight its therapeutic potential.[2]
Chemical and Physical Properties
Identity and Structure
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [1] |
| CAS Number | 157676-96-5 | [1] |
| Synonyms | This compound, (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol, CHEMBL249460 | [1][3] |
Computed Physicochemical Properties
The following properties have been computationally predicted and are provided by PubChem.
| Property | Value |
| XLogP3 | -1.1 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Exact Mass | 188.10485899 g/mol |
| Monoisotopic Mass | 188.10485899 g/mol |
| Topological Polar Surface Area | 72.8 Ų |
| Heavy Atom Count | 13 |
| Complexity | 204 |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of this compound. While the primary literature (J. Chem. Soc., Perkin Trans. 1, 1995, 1663-1666) should be consulted for precise assignments, illustrative ¹H and ¹³C NMR data are presented below.
Table 1: Illustrative ¹H NMR Data of this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1a | 3.65 | dd | 11.5, 5.0 |
| H-1b | 3.55 | dd | 11.5, 6.0 |
| H-3 | 5.80 | m | |
| H-4 | 5.65 | m | |
| H-5 | 4.20 | m | |
| H-6 | 1.25 | d | 6.5 |
| H-7 | 2.95 | dq | 5.5, 2.5 |
| H-8 | 3.05 | d | 2.5 |
| 8-CH₃ | 1.30 | d | 5.5 |
Table 2: Illustrative ¹³C NMR Data of this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 65.5 |
| C-2 | 75.0 |
| C-3 | 130.0 |
| C-4 | 132.5 |
| C-5 | 68.0 |
| C-6 | 23.0 |
| C-7 | 58.0 |
| C-8 | 60.0 |
| 8-CH₃ | 17.0 |
Experimental Protocols
Isolation and Purification of this compound from Aspergillus ochraceus
The following protocol outlines a general methodology for the laboratory-scale production, extraction, and purification of this compound.
-
Inoculum Preparation: Cultivate Aspergillus ochraceus on a suitable agar medium (e.g., Potato Dextrose Agar) at 25-28°C for 7-10 days. Prepare a spore suspension or use a mycelial plug to inoculate a seed culture in a liquid medium (e.g., Potato Dextrose Broth). Incubate the seed culture at 25-28°C with shaking for 2-3 days.
-
Production Culture: Inoculate a larger volume of production medium (e.g., a yeast extract-sucrose broth) with the seed culture. Incubate the production culture for 7-14 days at 25-28°C with agitation.
-
Separate the fungal mycelium from the culture broth by filtration.
-
Extract the culture filtrate multiple times with an equal volume of a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts and concentrate them under reduced pressure to yield a crude extract.
-
Initial Chromatographic Separation: Subject the crude extract to column chromatography on silica gel. Elute with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the components based on polarity.
-
Size-Exclusion Chromatography: Further purify the this compound-containing fractions using size-exclusion chromatography (e.g., Sephadex LH-20) with a solvent such as methanol.
-
High-Performance Liquid Chromatography (HPLC): For final purification, employ preparative HPLC with a suitable column and mobile phase to obtain highly pure this compound.
Biosynthesis and Signaling Pathways
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is closely linked to that of another fungal metabolite, Aspyrone.[2] It is proposed to be a pentaketide, originating from one acetyl-CoA and four malonyl-CoA units.[2] A key step in its formation is believed to be a rearrangement of the polyketide chain.[2] The pathway involves a hypothetical bisepoxide intermediate, which can then be either oxidized to form Aspyrone or reduced to yield this compound.[2] The concentration of dissolved oxygen during fermentation can influence the ratio of these two products.[2]
Hypothetical Signaling Pathway for Cytotoxic Effects
While the specific mechanism of action for this compound has not been elucidated, many fungal natural products exert their anticancer effects by modulating key signaling pathways. A hypothetical pathway illustrating how this compound might induce cytotoxic effects is presented below. This pathway suggests that this compound could interact with a cell surface receptor, initiating a kinase cascade that ultimately leads to cell cycle arrest and apoptosis.[3]
Proposed Preclinical Research Workflow
The lack of in vivo efficacy data for this compound represents a significant gap in understanding its therapeutic potential.[3] A structured preclinical research plan is essential to move forward. The following workflow outlines a potential path for investigating the in vivo efficacy of this compound.[3]
Conclusion
This compound remains a molecule of interest with considerable untapped potential. This guide consolidates the currently available information on its physical and chemical properties, providing a valuable resource for the scientific community. The detailed experimental protocols for its isolation and purification offer a starting point for researchers aiming to work with this compound. While the biological activity of this compound itself is an area requiring significant further investigation, the provided hypothetical pathways and preclinical workflow can guide future research efforts to unlock its therapeutic promise.
References
Aspinonene in Aspergillus: A Technical Guide on its Putative Biological Role
For the attention of: Researchers, scientists, and drug development professionals.
December 9, 2025
Abstract
Aspinonene, a polyketide secondary metabolite isolated from fungi of the Aspergillus genus, notably Aspergillus ochraceus and Aspergillus ostianus, presents a compelling case for further investigation in drug discovery.[1][2][3][4] While its chemical structure and biosynthetic pathway are partially elucidated, a significant gap remains in the understanding of its specific biological functions.[1][2][5] This technical guide synthesizes the current knowledge on this compound, focusing on its biosynthesis and putative biological roles. Due to the limited direct experimental data on this compound's bioactivity, this document provides a comparative analysis with structurally related and well-characterized metabolites from Aspergillus, offering a framework for future research into its therapeutic potential.[1][6] Detailed experimental protocols for the production, isolation, and characterization of this compound, alongside methodologies for assessing potential bioactivities, are provided to facilitate further investigation.
Introduction to this compound
This compound is a nine-carbon polyketide characterized by a unique chemical structure featuring a diol, a vinyl ether, and an epoxide moiety.[3] First isolated from Aspergillus ochraceus, its production is intricately linked to the biosynthesis of another metabolite, aspyrone.[1][5] The biosynthetic pathway diverges from a common intermediate, with the relative production of this compound and aspyrone being influenced by environmental factors, most notably the concentration of dissolved oxygen during fermentation.[5][7] Lower dissolved oxygen levels have been shown to favor the production of this compound.[7]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | [4][5] |
| Molecular Weight | 188.22 g/mol | [4][5] |
| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [5] |
| CAS Number | 157676-96-5 | [4][5] |
| Appearance | Colorless oil | [5] |
| Solubility | Soluble in methanol and chloroform | [5] |
Biosynthesis of this compound in Aspergillus
The biosynthesis of this compound in Aspergillus ochraceus is proposed to be that of a pentaketide, originating from one acetyl-CoA starter unit and four malonyl-CoA extender units.[5] The pathway involves a polyketide synthase (PKS) and a series of tailoring enzymes. A key proposed step is the formation of a hypothetical bisepoxide intermediate, which serves as a branch point in the pathway leading to either this compound or aspyrone.[5][8] The final step to yield this compound is a reduction, whereas an oxidation reaction leads to aspyrone.[8]
Putative Biological Roles and Therapeutic Potential
While direct experimental evidence for the biological activity of this compound is currently lacking in publicly available literature, the rich bioactivity profile of other Aspergillus secondary metabolites provides a strong rationale for its investigation.[1] The unique chemical structure of this compound makes it a candidate for a range of biological activities.[9]
Potential Anticancer Activity
Numerous secondary metabolites from Aspergillus species have demonstrated significant cytotoxic effects against various cancer cell lines.[1] Although data for this compound is not available, structurally related meroterpenoids have shown potent cytotoxic activity.[6] For instance, biscognienyne M, a meroterpenoid from an Aspergillus sp., exhibited an IC50 value of 6.8 μM against the human ovarian cancer cell line A2780.[6] This suggests that this compound could potentially exhibit similar cytotoxic or antiproliferative effects.
A hypothetical mechanism of action could involve the induction of apoptosis through the modulation of key signaling pathways, a common mechanism for many natural products.[2]
Table 2: Cytotoxic Activity of Selected Aspergillus Secondary Metabolites
| Compound | Producing Organism | Cancer Cell Line | IC50 Value | Reference |
| α-pyrone derivatives | Phoma sp. | HL-60, PC-3, HCT-116 | 0.52 - 9.85 μM | [6] |
| Pyranone derivative | Aspergillus candidus | HEp-2, HepG2 | 7 µg/ml | [6] |
| Biscognienyne M | Aspergillus sp. | A2780 | 6.8 μM | [6] |
Potential Anti-inflammatory Activity
Inflammation is a key process in many diseases, and natural products are a significant source of novel anti-inflammatory agents.[1] Several metabolites from Aspergillus have been shown to inhibit key inflammatory pathways.[1] While this compound has not been tested, its potential to modulate inflammatory responses warrants investigation. A possible mechanism could involve the inhibition of pro-inflammatory mediators like nitric oxide (NO) or the modulation of signaling pathways such as NF-κB.[10]
Table 3: Anti-inflammatory Activity of Selected Fungal Metabolites
| Compound | Producing Organism | Assay | Result | Reference |
| Aspergerthinol A | Aspergillus sp. CYH26 | Nitric Oxide (NO) Inhibition | IC50 = 38.0 μM | [11] |
| Aspergerthinol B | Aspergillus sp. CYH26 | Nitric Oxide (NO) Inhibition | IC50 = 19.8 μM | [11] |
Potential Antimicrobial Activity
While direct antimicrobial data for this compound is scarce, related compounds such as aspyrone derivatives have shown antibacterial properties.[6] For example, pseudopyronines A, B, and C exhibited strong activity against Staphylococcus aureus with MIC values of 6.25, 0.156, and 0.39 µg/mL, respectively.[6] This suggests that this compound could be a candidate for antimicrobial screening.
Experimental Protocols
To facilitate the exploration of this compound's biological roles, this section provides detailed methodologies for its production, isolation, and for key bioassays.
Production and Isolation of this compound
Protocol 4.1.1: Fermentation of Aspergillus ochraceus
-
Organism: Aspergillus ochraceus (e.g., strain DSM-7428).[9]
-
Culture Medium: A nutrient-rich liquid medium such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth is suitable.[8][12] The pH should be maintained between 3.5 and 4.5 for optimal this compound production.[9]
-
Inoculation: Inoculate the sterile medium with a spore suspension or mycelial culture of A. ochraceus.[8][12]
-
Fermentation Conditions: Cultivate in stirred fermentors. To favor this compound production, maintain a lower dissolved oxygen level.[7] The logarithmic growth phase typically ends after about 100 hours.[9]
Protocol 4.1.2: Extraction and Purification
-
Extraction: Separate the mycelium from the culture broth by filtration. Extract the filtrate multiple times with an equal volume of ethyl acetate.[9][12]
-
Concentration: Combine the organic layers and concentrate under reduced pressure to obtain a crude extract.[9]
-
Chromatography: Subject the crude extract to column chromatography on silica gel.[9][12] Elute with a gradient of solvents of increasing polarity.
-
Final Purification: Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC).[12]
In Vitro Bioassays
Protocol 4.2.1: MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability and proliferation.[1][13]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.[6]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][13]
-
Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.[6][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][13] The IC50 value can then be calculated from the dose-response curve.[6]
Protocol 4.2.2: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of the inflammatory mediator NO.[1]
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.[1]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with lipopolysaccharide (LPS) (e.g., 1 µg/mL).[1]
-
Incubation: Incubate the cells for 24 hours.
-
Griess Assay: Determine the nitrite concentration in the culture supernatant using the Griess reagent.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-only treated control.
Conclusion and Future Directions
This compound is a structurally unique fungal metabolite with a largely unexplored biological profile.[1][2] The lack of direct bioactivity data presents a significant opportunity for research in natural product drug discovery.[1][9] This guide provides a foundation for such investigations by summarizing the known information on this compound's biosynthesis and presenting a comparative framework for its putative biological roles. The detailed experimental protocols are intended to empower researchers to systematically evaluate the anticancer, anti-inflammatory, and antimicrobial potential of this intriguing Aspergillus metabolite. Future studies should focus on a broad-based screening of this compound's bioactivity to uncover its therapeutic potential.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | New Thio-Compounds and Monoterpenes With Anti-inflammatory Activities From the Fungus Aspergillus sp. CYH26 [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Aspinonene: A Technical Literature Review for Natural Products Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This in-depth technical guide provides a comprehensive overview of aspinonene, a fungal-derived pentaketide. This compound, a secondary metabolite produced by fungi of the genus Aspergillus, has garnered interest for its unique chemical structure.[1] This document consolidates the current knowledge on its discovery, biosynthesis, and biological potential, with a focus on providing practical information for researchers. It includes a summary of its physicochemical properties, detailed experimental protocols for its isolation and biological evaluation, and a discussion of its biosynthetic pathway. While extensive biological activity data is not yet available in peer-reviewed literature, this guide presents hypothetical data based on typical screening results for similar natural products to serve as a reference for future research.
Discovery and Natural Occurrence
This compound was first isolated from the fungus Aspergillus ochraceus.[2][3] It has also been identified as a metabolite of Aspergillus ostianus.[1][2] A marine-derived strain of Aspergillus sp. from the Mariana Trench has also been reported to produce this compound, indicating that marine fungi are a potential source for this natural product.[1] this compound is a polyketide, characterized by a nine-carbon backbone with a diol, a vinyl ether, and an epoxide moiety.[1] Its systematic IUPAC name is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.[3][4]
Physicochemical Properties
This compound is a colorless oil that is soluble in methanol and chloroform.[3] Its fundamental properties have been cataloged, providing a basis for its synthesis and the study of its biological interactions.[2]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₆O₄ | [2][3] |
| Molecular Weight | 188.22 g/mol | [2][3] |
| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [3][4] |
| CAS Number | 157676-95-5 | [3] |
| Appearance | Colorless oil | [3] |
| Solubility | Soluble in methanol and chloroform | [3] |
Biosynthesis of this compound
The biosynthesis of this compound in Aspergillus ochraceus has been investigated through feeding experiments with ¹³C-labeled acetates.[3] These studies revealed that this compound is a pentaketide, derived from one acetyl-CoA starter unit and four malonyl-CoA extender units.[3] The biosynthetic pathway is closely related to that of aspyrone, another metabolite produced by the same fungus.[3][5] A key step in the pathway is a proposed rearrangement of the polyketide chain, leading to a hypothetical bisepoxide intermediate.[3][5] This intermediate can then be either oxidized to form aspyrone or reduced to yield this compound.[3][5] The concentration of dissolved oxygen during fermentation can influence the ratio of these two metabolites, with lower oxygen levels favoring the production of this compound.[5][6]
Experimental Protocols
Isolation of this compound from Aspergillus ochraceus
The following protocol is based on methodologies described for the initial discovery of this compound.[5]
1. Fermentation:
-
Organism: Aspergillus ochraceus (e.g., strain DSM-7428).[5]
-
Culture Medium: A suitable liquid medium that supports fungal growth and secondary metabolite production. An acidic culture medium has been noted as crucial for this compound production.[5]
-
Fermentation Conditions: The fungus is cultivated in stirred fermentors (e.g., 1.5 L or 10 L).[5] The pH of the fermentation is maintained between 3.5 and 4.5.[5] The logarithmic growth phase typically concludes after about 100 hours of cultivation.[5]
2. Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.[5]
-
Extract the culture filtrate three times successively with equal volumes of chloroform and then with ethyl acetate.[5]
-
Combine the ethyl acetate layers for further processing.[5]
3. Purification:
-
The combined organic extracts are concentrated under reduced pressure.
-
The crude extract is then subjected to silica gel column chromatography.
-
Fractions are eluted using a gradient of increasing polarity, for instance, a hexane-ethyl acetate solvent system.
-
The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify and pool those containing this compound.
-
Further purification can be achieved using size-exclusion chromatography (e.g., Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC).
Biological Activity Assays
While specific biological activity data for this compound is limited in published literature, the following are standard protocols for evaluating the cytotoxic and anti-inflammatory potential of natural products.[7]
MTT Assay for Cytotoxicity:
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[8]
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) from the dose-response curve.[7]
Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity:
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[7]
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium and seed them in 96-well plates.[7]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating them with LPS (e.g., 1 µg/mL). Use a known inhibitor of nitric oxide synthase (e.g., L-NMMA) as a positive control.[7]
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Determine the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition by comparing the nitrite levels in the compound-treated wells to those in the LPS-only treated wells.[7]
Biological Activity and Potential Applications
Currently, there is a notable lack of published data specifically detailing the biological activity of this compound.[5] Extensive screening for its cytotoxic, anti-inflammatory, or antimicrobial properties has not been reported in the available scientific literature.[5] However, the structural similarity of this compound to other biologically active fungal polyketides, such as aspyrone, suggests that it may possess interesting pharmacological properties.[8]
To illustrate the potential outcomes of biological screening, the following tables present hypothetical, yet representative, quantitative data for the cytotoxic and pro-apoptotic activities of this compound against various cancer cell lines.
Hypothetical IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | Cervical Cancer | 48 | 1.2 ± 0.09 |
| HepG2 | Liver Cancer | 48 | 5.8 ± 0.45 |
| SGC-7901 | Gastric Cancer | 48 | 3.2 ± 0.21 |
| A549 | Lung Cancer | 72 | 7.5 ± 0.63 |
| MDA-MB-231 | Breast Cancer | 72 | 4.1 ± 0.33 |
| (Note: This data is hypothetical and for illustrative purposes only.)[9] |
Hypothetical Dose-Response Effect of this compound on Apoptosis in HeLa Cells after 48h Treatment
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| 0.5 | 8.7 ± 1.1 | 3.2 ± 0.4 | 11.9 ± 1.5 |
| 1.0 | 15.4 ± 2.0 | 5.8 ± 0.7 | 21.2 ± 2.7 |
| 2.5 | 28.9 ± 3.5 | 12.1 ± 1.5 | 41.0 ± 5.0 |
| (Note: This data is hypothetical and for illustrative purposes only.)[9] |
While the specific mechanism of action for this compound is unknown, many fungal natural products exert anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis.[2] Future research could investigate if this compound interacts with common cancer-related pathways.
Conclusion and Future Directions
This compound is a fungal metabolite with a well-characterized discovery and biosynthetic pathway.[5] However, its biological activity remains largely unexplored, presenting a significant opportunity for future research.[5][8] The lack of comprehensive structure-activity relationship data for this compound derivatives also highlights an area for further investigation.[8] Key future research directions include:
-
Comprehensive Biological Screening: Systematic evaluation of this compound's cytotoxic, anti-inflammatory, antimicrobial, and other biological activities.
-
Total Synthesis: Development of a total synthesis for this compound to provide sufficient material for extensive biological testing and to enable the creation of structural analogs with potentially improved activity.[5]
-
Mechanism of Action Studies: For any identified biological activities, further experiments to elucidate the molecular targets and the signaling pathways that are modulated.
-
In Vivo Efficacy Studies: Preclinical evaluation of this compound in animal models to determine its therapeutic potential.[2]
This technical guide consolidates the available information on this compound and provides a framework for future research to unlock the potential therapeutic applications of this unique natural product. The detailed protocols and compiled data are intended to facilitate the re-isolation and further study of this compound by the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Unraveling the Aspinonene Biosynthetic Machinery: A Technical Guide to its Polyketide Synthase Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aspinonene, a polyketide metabolite produced by the fungus Aspergillus ochraceus, has attracted interest within the scientific community due to its unique chemical structure and potential biological activities. The biosynthesis of this compound is intricately linked to the production of a related metabolite, aspyrone, with the metabolic flux between these two compounds being significantly influenced by environmental factors, most notably the concentration of dissolved oxygen. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, with a focus on its polyketide synthase (PKS) origins. While the dedicated PKS gene cluster for this compound remains to be elucidated, this document synthesizes the available data on its proposed biosynthesis, offers detailed experimental protocols for its study, and presents visual workflows to guide future research and development efforts.
Introduction to this compound and its Polyketide Origin
This compound is a fungal secondary metabolite belonging to the polyketide family.[1] Feeding studies utilizing ¹³C-labeled acetates have confirmed that this compound is a pentaketide, derived from a single acetyl-CoA starter unit and four malonyl-CoA extender units.[1] Its biosynthesis is closely intertwined with that of aspyrone, another metabolite produced by Aspergillus ochraceus.[2] The proposed biosynthetic pathway suggests a common precursor that undergoes a critical branching step, leading to the formation of either this compound or aspyrone.
The Proposed Biosynthetic Pathway of this compound
While the specific genes and enzymes are yet to be identified, a putative biosynthetic pathway for this compound has been proposed based on isotopic labeling studies and analogy to other fungal polyketide biosyntheses. The key steps are believed to be:
-
Polyketide Chain Assembly: A Type I iterative polyketide synthase (PKS) catalyzes the condensation of one acetyl-CoA and four malonyl-CoA units to form a linear pentaketide intermediate.
-
Chain Modification and Rearrangement: The linear polyketide chain is thought to undergo significant enzymatic modifications, including reductions and a rearrangement to form a branched-chain intermediate.
-
Epoxidation and Branch Point: A crucial step in the proposed pathway is the formation of a hypothetical bisepoxide intermediate. This intermediate represents a key branch point in the biosynthesis.
-
Reduction to this compound: The bisepoxide intermediate can be enzymatically reduced to yield this compound.
-
Oxidation to Aspyrone: Alternatively, the same bisepoxide intermediate can be oxidized to form aspyrone.[2]
The dissolved oxygen concentration during fermentation is a critical factor that influences the ratio of this compound to aspyrone, with lower oxygen levels favoring the reductive pathway to this compound.[1]
Data Presentation: Factors Influencing this compound Production
While specific quantitative data on the direct correlation between dissolved oxygen and the this compound-to-aspyrone ratio is limited in publicly available literature, the qualitative relationship is well-established. The following table summarizes the expected impact of key fermentation parameters on this compound yield, based on general principles of fungal secondary metabolite production.[1]
| Parameter | Condition | Expected Impact on this compound Yield | Rationale |
| Dissolved Oxygen | Low | Increase | Favors the reductive pathway from the bisepoxide intermediate to this compound. |
| High | Decrease | Promotes the oxidative pathway leading to aspyrone. | |
| Carbon Source | Readily available (e.g., Glucose, Sucrose) | Favorable | Provides the necessary building blocks (acetyl-CoA and malonyl-CoA) for polyketide synthesis. |
| Nitrogen Source | Balanced C:N ratio | Favorable | Essential for fungal growth and enzyme production; an optimal ratio is crucial for secondary metabolism. |
| pH | 5.0 - 7.0 | Favorable | Optimal range for Aspergillus ochraceus growth and enzymatic activity. |
| Temperature | 25 - 30 °C | Favorable | Optimal range for fungal growth and secondary metabolite production. |
| Harvest Time | Stationary Phase | Optimal | Secondary metabolite production is often highest after the primary growth phase. |
Experimental Protocols
Fermentation of Aspergillus ochraceus for this compound Production
This protocol outlines a general procedure for the laboratory-scale production of this compound.
1. Inoculum Preparation:
-
Grow Aspergillus ochraceus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is observed.[1]
-
Prepare a spore suspension by flooding the plate with a sterile 0.1% Tween 80 solution and gently scraping the surface.[1]
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.[1]
-
Determine the spore concentration using a hemocytometer.[1]
2. Fermentation:
-
Prepare the production medium (e.g., Czapek-Dox broth supplemented with yeast extract).[3]
-
Inoculate the production medium with the spore suspension to a final concentration of approximately 1 x 10⁵ spores/mL.[1]
-
Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 10-14 days.[1]
-
To favor this compound production, consider reducing the agitation speed or using flasks with a higher culture volume-to-flask volume ratio to create lower dissolved oxygen conditions.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Biosynthesis of Aspinonene
Aspinonene: From Fungal Fermentation to Purified Natural Product
Introduction
This compound is a polyketide secondary metabolite produced by the fungus Aspergillus ochraceus. As a natural product, it represents a unique chemical scaffold that is of interest to researchers in drug discovery and chemical biology for its potential biological activities. To date, a total synthesis of this compound has not been reported in the scientific literature. Therefore, the primary methodology for obtaining this compound for research purposes is through fungal fermentation, followed by extraction and purification.
These application notes provide a comprehensive overview of the methods for producing, isolating, and purifying this compound from Aspergillus ochraceus cultures. The protocols detailed below are intended for researchers, scientists, and drug development professionals who require a reliable source of this compound for their studies.
Data Presentation
Fermentation Parameters and Illustrative Yields
The production of this compound is highly sensitive to fermentation conditions. Key parameters such as media composition, pH, temperature, and aeration can significantly impact the final yield. Notably, the dissolved oxygen concentration is a critical factor that influences the biosynthetic pathway, determining the ratio of this compound to the related compound, Aspyrone.[1] Higher oxygen levels tend to favor the production of Aspyrone.[1]
The following tables summarize the key parameters for fermentation and provide illustrative quantitative data on how dissolved oxygen can affect this compound yield. It is important to note that specific quantitative yield data for this compound is limited in the published literature; the values presented are based on general principles of fungal secondary metabolite production and hypothetical scenarios.[2]
Table 1: Key Fermentation Parameters for this compound Production
| Parameter | Recommended Condition/Medium | Rationale/Notes |
| Fungal Strain | Aspergillus ochraceus | A known producer of this compound. |
| Maintenance Medium | Czapek-Dox agar slants | For long-term storage and maintenance of the fungal culture.[3] |
| Inoculum Medium | Potato Dextrose Broth (PDB) | To generate a vegetative mycelial inoculum for the production culture.[3] |
| Production Medium | Yeast Extract Sucrose (YES) broth | A rich medium to support robust secondary metabolite production.[3] |
| Incubation Temperature | 25-28 °C | Optimal range for both fungal growth and this compound production.[2] |
| Agitation | 150-200 rpm | Provides adequate mixing and aeration.[2] |
| Incubation Time | 10-14 days | Sufficient duration for the culture to enter the stationary phase, where secondary metabolite production is typically highest.[2] |
Table 2: Illustrative Impact of Dissolved Oxygen on this compound vs. Aspyrone Production
| Condition | Dissolved Oxygen | This compound Yield (mg/L) | Aspyrone Yield (mg/L) | Biomass (g/L) |
| A (Low O₂) | Low | 45 | 10 | 15 |
| B (Moderate O₂) | Moderate | 60 | 25 | 18 |
| C (High O₂) | High | 20 | 70 | 17 |
| Note: This data is hypothetical and serves to illustrate the inverse relationship between this compound and Aspyrone production based on dissolved oxygen levels.[4] |
Experimental Protocols
Protocol 1: Cultivation of Aspergillus ochraceus for this compound Production
This protocol describes the lab-scale submerged fermentation process to generate fungal biomass and culture broth rich in this compound.
1.1 Inoculum Preparation
-
Strain Maintenance: Maintain cultures of Aspergillus ochraceus on Czapek-Dox agar slants. Incubate at 28°C for 7-10 days until sporulation is observed. Store the slants at 4°C for long-term use.[3]
-
Spore Suspension: Prepare a spore suspension by flooding a mature agar slant with 10 mL of sterile 0.1% Tween 80 solution. Gently scrape the surface with a sterile loop to dislodge the spores.[2]
-
Inoculum Culture: Aseptically transfer the spore suspension into a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB).[3]
-
Incubation: Incubate the flask at 25-28°C on a rotary shaker at 150 rpm for 3-4 days to obtain a vegetative mycelial inoculum.[2][3]
1.2 Production Culture
-
Inoculation: Inoculate 1 L Erlenmeyer flasks, each containing 400-500 mL of Yeast Extract Sucrose (YES) broth, with 40 mL of the seed culture (approx. 10% v/v).[3][4]
-
Fermentation: Incubate the production cultures at 25°C with shaking at 200 rpm for 10-14 days.[2][4]
Protocol 2: Extraction of Crude this compound
Following the incubation period, this compound must be extracted from both the fungal mycelia and the culture broth.
-
Separation: Separate the fungal biomass (mycelia) from the culture broth by vacuum filtration through cheesecloth.[3]
-
Broth Extraction: Transfer the filtered culture broth to a separating funnel. Extract the filtrate three times with an equal volume of ethyl acetate (EtOAc). Pool the organic layers.[3][4]
-
Mycelia Extraction: Homogenize the collected mycelia. Extract the homogenized mycelia three times with a mixture of chloroform and methanol (CHCl₃:MeOH, 2:1, v/v). Filter the extract to remove cell debris.[3]
-
Concentration: Combine the ethyl acetate extract from the broth and the chloroform-methanol extract from the mycelia. Evaporate the pooled organic solvent under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.[3]
-
Storage: Store the dried crude extract at -20°C until further purification.[3]
Protocol 3: Multi-Step Purification of this compound
A multi-step chromatographic strategy is required to purify this compound from the complex crude extract.
3.1 Silica Gel Column Chromatography (Initial Separation)
-
Column Packing: Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.[3]
-
Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried sample onto the top of the packed column.[3]
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate (e.g., 95:5, 90:10, ..., 0:100 v/v n-hexane:EtOAc).[3]
-
Fraction Collection & Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify and pool fractions containing compounds with similar Rf values.[3]
3.2 Size-Exclusion Chromatography
-
Column Preparation: Swell Sephadex LH-20 gel in 100% methanol for at least 3 hours, then pack it into a column.[3]
-
Sample Application: Dissolve the pooled, semi-purified fractions from the silica gel step in a minimal volume of methanol and apply it to the top of the Sephadex LH-20 column.[3]
-
Elution: Elute the column with 100% methanol and collect fractions. This step is effective for removing pigments and other large molecules.[3]
3.3 Preparative High-Performance Liquid Chromatography (Final Purification)
-
System & Column: Use a preparative HPLC system with a C18 reversed-phase column.[3]
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile in water or methanol in water. An example gradient is a linear progression from 40% to 80% acetonitrile in water over 30 minutes. This should be optimized based on prior analytical HPLC runs.[3]
-
Sample Injection: Dissolve the purified fraction from the Sephadex LH-20 step in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it onto the column.[3]
-
Final Collection: Collect the peak corresponding to this compound based on its retention time. Analyze the purity of the collected fraction using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain purified this compound.[3]
Visualizations
Experimental Workflow for this compound Isolation
Caption: Overall workflow for this compound isolation and purification.
Proposed Biosynthetic Pathway of this compound
References
Application Notes and Protocols for the Purification of Aspinonene from Fungal Culture Broth
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the isolation and purification of Aspinonene, a polyketide metabolite produced by the filamentous fungus Aspergillus ochraceus. This compound has garnered scientific interest due to its unique chemical structure and potential biological activities.[1] The following protocols and data are intended to facilitate further research and development of this fungal natural product.
Introduction to this compound
This compound is a secondary metabolite first isolated from Aspergillus ochraceus.[2][3] It belongs to the polyketide family and is structurally characterized by a nine-carbon backbone featuring a diol, a vinyl ether, and an epoxide moiety. Its biosynthesis is closely linked to that of aspyrone, another metabolite produced by the same fungus.[4] While its biological activities are not yet extensively explored, its unique structure makes it a person of interest for drug discovery programs.[2][5][6]
Physicochemical Properties of this compound: [2]
| Property | Value |
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 188.22 g/mol |
| CAS Number | 157676-96-5 |
| Appearance | Colorless oil |
| Solubility | Soluble in methanol and chloroform |
Fungal Cultivation for this compound Production
The production of this compound is highly dependent on the fungal strain, culture medium composition, and fermentation parameters.[1] An acidic environment is crucial for its production.[2][7]
Protocol 2.1: Cultivation of Aspergillus ochraceus
This protocol details the submerged fermentation process for producing this compound.
Materials:
-
Czapek-Dox agar[1]
-
Potato Dextrose Broth (PDB)[1][7] or Yeast Extract Sucrose (YES) broth[1]
-
Sterile 0.85% saline solution with 0.1% Tween 80[1]
-
Erlenmeyer flasks (250 mL, 1 L, and 2 L)
-
Incubator and shaking incubator
Procedure:
-
Strain Maintenance and Activation: Maintain and revive the Aspergillus ochraceus strain on Czapek-Dox agar slants at 28°C for 7-10 days until sporulation is observed.[1][7] Store slants at 4°C for long-term use.[1]
-
Spore Suspension Preparation: Aseptically flood a mature agar slant with 10 mL of sterile saline-Tween 80 solution. Gently scrape the surface with a sterile loop to dislodge the spores.[1][7]
-
Inoculum (Seed) Culture: Transfer the spore suspension into a 250 mL Erlenmeyer flask containing 100 mL of PDB to a final concentration of approximately 1 x 10⁶ spores/mL.[7] Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days.[1][7]
-
Production Culture: Inoculate 1 L of PDB or YES broth in a 2 L Erlenmeyer flask with 50-100 mL of the seed culture (5-10% v/v).[1][7]
-
Fermentation: Incubate the production culture at 28°C for 8 days on a rotary shaker at 150 rpm.[7] It is crucial to maintain the pH of the culture medium between 3.5 and 4.0 by adding sterile citric acid as needed.[2][7]
Extraction of this compound
Following fermentation, this compound is extracted from both the culture broth and the fungal mycelia.
Protocol 3.1: Solvent Extraction of this compound
Materials:
-
Fungal culture from Protocol 2.1
-
Chloroform (CHCl₃)[2]
-
Methanol (MeOH)[1]
-
Anhydrous sodium sulfate (Na₂SO₄)[7]
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Mycelial Separation: Separate the fungal mycelium from the culture broth by vacuum filtration through cheesecloth or a similar filter.[1][7]
-
Broth Extraction:
-
Mycelia Extraction:
-
Homogenize the collected mycelia.
-
Extract the homogenized mycelia three times with a mixture of chloroform and methanol (2:1, v/v).[1]
-
Filter the extract to remove cell debris and combine the filtrates.
-
-
Combine and Concentrate:
-
Combine the ethyl acetate extract from the broth and the chloroform-methanol extract from the mycelia.[1]
-
Wash the combined organic layers with a saturated aqueous solution of sodium carbonate (Na₂CO₃).[2]
-
Dry the combined organic extract over anhydrous sodium sulfate.[7]
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.[1][7]
-
Data Presentation: this compound Yield with Different Extraction Solvents
The choice of extraction solvent significantly impacts the yield of this compound. Below is a summary of hypothetical yields from a 1-liter culture of Aspergillus ochraceus.[7]
| Extraction Solvent | Crude Extract Yield (mg) | Purified this compound Yield (mg) | Purity (%) |
| Ethyl Acetate | 150 | 45 | 95 |
| Dichloromethane | 120 | 35 | 92 |
| Chloroform | 135 | 40 | 94 |
| Butanol | 100 | 28 | 88 |
Purification of this compound
A multi-step chromatographic approach is necessary to purify this compound from the crude extract.[1]
Protocol 4.1: Multi-Step Chromatographic Purification
Materials:
-
Crude extract from Protocol 3.1
-
Silica gel (60-120 mesh)[1]
-
Sephadex LH-20[2]
-
Chromatography columns
-
Solvents: n-hexane, dichloromethane, chloroform, methanol, acetonitrile (ACN), water[1][2]
-
Thin-layer chromatography (TLC) plates and developing chamber
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
Procedure:
-
Silica Gel Column Chromatography (Normal-Phase):
-
Prepare a silica gel column packed in n-hexane.[1]
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After solvent evaporation, load the dried sample onto the column.[1]
-
Elute the column with a chloroform-methanol solvent system (e.g., 9:1 v/v).[2]
-
Collect fractions and monitor by TLC to identify those containing this compound.
-
Combine the this compound-containing fractions and evaporate the solvent.
-
-
Gel-Permeation Chromatography (Size-Exclusion):
-
Further purify the fractions from the silica gel column using a Sephadex LH-20 column with methanol as the eluent.[2]
-
Collect fractions and analyze by TLC or analytical HPLC.
-
Pool the fractions containing this compound and concentrate.
-
-
Preparative High-Performance Liquid Chromatography (Reversed-Phase):
-
For final purification, use a preparative HPLC system with a C18 column.
-
Employ a gradient of acetonitrile in water as the mobile phase (e.g., a linear gradient from 40% to 80% ACN over 30 minutes).[1]
-
Dissolve the partially purified sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject it onto the column.[1]
-
Collect the peak corresponding to this compound based on retention time from analytical runs.[1]
-
Check the purity of the collected fraction using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.[1] A reported yield is approximately 68 mg of pure this compound per liter of culture broth from a 10 dm³ fermentor.[2]
-
4.1. Characterization of Purified this compound The identity and purity of the isolated this compound should be confirmed using the following analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[1]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy for structural elucidation.[1]
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the isolation and purification of this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through a polyketide pathway involving a key rearrangement of a pentaketide intermediate.[4][8]
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
Biological Activity and Future Directions
While this compound's biological activity is not extensively documented, related fungal metabolites from Aspergillus species have shown a range of activities, including anticancer and anti-inflammatory effects.[5][9] The unique structure of this compound makes it an interesting candidate for future biological screening to explore its potential therapeutic applications.[2][6] Further research is needed to elucidate its mechanism of action and potential signaling pathway interactions.[6][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biosynthesis of this compound, a branched pentaketide produced by Aspergillus ochraceus, related to aspyrone - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols for Aspinonene Extraction from Aspergillus Fermentation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aspinonene, a polyketide secondary metabolite produced by various Aspergillus species, notably Aspergillus ochraceus, has attracted scientific interest due to its unique chemical structure and potential biological activities. The successful isolation and purification of this compound are pivotal for comprehensive structural analysis, bioactivity screening, and subsequent development in pharmaceutical and agrochemical sectors. These application notes offer in-depth protocols for the cultivation of Aspergillus, followed by the extraction and multi-step purification of this compound.
Data Presentation
The production and purification of this compound are influenced by a variety of parameters. The following tables summarize the key conditions and components involved in the fermentation and purification processes.
Table 1: Fermentation Parameters for this compound Production
| Parameter | Condition | Purpose |
| Producing Organism | Aspergillus ochraceus | Source of this compound. |
| Strain Maintenance | Czapek-Dox agar slants at 28°C for 7 days. Stored at 4°C.[1] | Long-term, stable culture preservation. |
| Inoculum Medium | Potato Dextrose Broth (PDB).[1][2] | Preparation of a vegetative mycelial inoculum. |
| Production Medium | Yeast Extract Sucrose (YES) broth or Czapek-Dox broth with yeast extract and peptone.[1][2] | Supports robust growth and secondary metabolite production. |
| Incubation Temperature | 25-28°C.[1][2][3] | Optimal temperature range for fungal growth and this compound synthesis. |
| Agitation | 150-200 rpm on a rotary shaker.[1][2][3] | Ensures adequate aeration and nutrient distribution. |
| Fermentation Duration | 10-14 days.[2][3] | Sufficient time for biomass accumulation and secondary metabolite production. |
| pH | Monitor and adjust as necessary.[2] | pH can influence enzyme activity and nutrient uptake. |
| Dissolved Oxygen | Lower levels favor this compound production over aspyrone.[4] | Critical for directing the biosynthetic pathway. |
Table 2: Solvent Extraction Parameters
| Step | Solvent System | Procedure |
| Broth Extraction | Ethyl acetate (EtOAc).[1][2][3] | Liquid-liquid extraction repeated three times with an equal volume of solvent. |
| Mycelia Extraction | Chloroform:Methanol (CHCl₃:MeOH, 2:1, v/v).[1] | Homogenize mycelia and extract three times. |
| Concentration | Rotary evaporation at 40°C under reduced pressure.[1][2] | Yields a crude extract. |
Table 3: Chromatographic Purification Parameters
| Chromatography Type | Stationary Phase | Typical Mobile Phase | Purpose |
| Column Chromatography | Silica Gel (60-120 mesh).[1][3] | n-Hexane:Ethyl Acetate gradient.[1] | Initial separation based on polarity. |
| Size-Exclusion | Sephadex LH-20.[1] | 100% Methanol.[1] | Removal of pigments and large molecules. |
| Preparative HPLC | C18 Reversed-Phase.[1][2] | Acetonitrile:Water or Methanol:Water gradient.[1] | High-resolution final purification. |
Experimental Protocols
Protocol 1: Cultivation of Aspergillus ochraceus for this compound Production
This protocol describes a submerged fermentation process to generate fungal biomass and culture broth enriched with this compound.[1]
1.1 Inoculum Preparation:
-
Maintain cultures of Aspergillus ochraceus on Czapek-Dox agar slants at 28°C for 7 days until sporulation is observed.[1] Store the slants at 4°C for long-term use.
-
Prepare a spore suspension by flooding a mature agar slant with 10 mL of sterile 0.85% saline solution containing 0.1% Tween 80.[1]
-
Gently scrape the surface with a sterile loop to dislodge the spores.[1]
-
Transfer the spore suspension into a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB).[1]
-
Incubate at 28°C on a rotary shaker at 150 rpm for 3-4 days to obtain a vegetative mycelial inoculum.[1]
1.2 Production Culture:
-
Inoculate several 1 L Erlenmeyer flasks, each containing 500 mL of Yeast Extract Sucrose (YES) broth, with the inoculum culture (typically 5-10% v/v).[1]
-
Incubate the production cultures at 25-28°C on a rotary shaker at 150-200 rpm for 10-14 days.[2]
Protocol 2: Extraction of this compound
Following incubation, this compound is extracted from both the fungal mycelia and the culture broth using a two-step solvent extraction method.[1]
-
Separation: Separate the fungal biomass (mycelia) from the culture broth by vacuum filtration through cheesecloth or a similar filter.[1][2]
-
Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate (EtOAc) in a separating funnel.[1][3] Pool the organic layers.
-
Mycelia Extraction: Homogenize the collected mycelia and extract them with a mixture of chloroform and methanol (CHCl₃:MeOH, 2:1, v/v) three times.[1] Filter the extract to remove cell debris.
-
Combine and Concentrate: Combine the ethyl acetate extract from the broth and the chloroform-methanol extract from the mycelia.[1]
-
Evaporation: Evaporate the pooled organic solvent under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.[1]
Protocol 3: Chromatographic Purification of this compound
A multi-step chromatographic strategy is employed to purify this compound from the crude extract.
3.1 Silica Gel Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a non-polar solvent like n-hexane.[1]
-
Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Load the sample onto the column and elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing this compound.
3.2 Size-Exclusion Chromatography:
-
Further purify the pooled fractions from the silica gel column using a Sephadex LH-20 column with 100% methanol as the mobile phase.[1] This step aids in removing pigments and other large molecules.
3.3 Preparative High-Performance Liquid Chromatography (HPLC):
-
The final purification is achieved using a C18 reversed-phase preparative HPLC column.[1]
-
An exemplary mobile phase is a gradient of acetonitrile in water.[1] The exact gradient should be optimized based on analytical HPLC runs.
-
Dissolve the purified fraction from the Sephadex LH-20 step in the mobile phase, filter it through a 0.45 µm syringe filter, and inject it onto the column.[1]
-
Collect the peak corresponding to this compound based on its retention time.[1]
-
Analyze the purity of the collected fraction using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain purified this compound.[1]
Visualizations
This compound Biosynthetic Pathway Branch Point
Caption: A simplified diagram illustrating the influence of dissolved oxygen on the biosynthetic pathway leading to either this compound or aspyrone.
Experimental Workflow for this compound Extraction and Purification
Caption: A flowchart detailing the key stages from fermentation to the purification of this compound.
References
Application Note: Quantitative Analysis of Aspinonene by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aspinonene is a polyketide fungal secondary metabolite that has been isolated from Aspergillus ochraceus.[1][2] Its chemical formula is C9H16O4, and it has a molecular weight of 188.22 g/mol .[1][3] The structure of this compound includes an α,β-unsaturated ketone and other oxygen-containing functional groups which act as chromophores, making it suitable for quantification by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[1] HPLC is a precise and reliable technique for the separation, identification, and quantification of such compounds in complex mixtures.[1] This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method.
Principle
This method utilizes reversed-phase chromatography, where this compound is separated based on its polarity. A C18 column is a common choice for this type of separation.[4] The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is passed through the column.[4][5] this compound is detected and quantified by a UV-Vis or Photodiode Array (PDA) detector as it elutes from the column.[1] A starting wavelength of 210 nm is recommended, though a full UV scan of an this compound standard should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[1]
Data Presentation
The performance of an HPLC method is evaluated through various validation parameters. The following tables summarize the expected quantitative data for a validated HPLC-UV method for the quantification of this compound, based on methods for analogous compounds.[4]
Table 1: HPLC-UV Method Performance Characteristics [4]
| Parameter | Typical Value | Description |
| Linearity (R²) | >0.999 | Indicates a strong correlation between the concentration of the analyte and the detector response. |
| Precision (RSD) | < 2% | Represents the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. |
| Accuracy (Recovery %) | 95.50% - 105.81% | The percentage of the true amount of analyte that is detected by the analytical method. |
| Limit of Detection (LOD) | 0.08–0.65 µg/mL | The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified. |
| Limit of Quantification (LOQ) | Not Reported | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. |
Table 2: Example Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 5000 |
| 5 | 25000 |
| 10 | 50000 |
| 25 | 125000 |
| 50 | 250000 |
| 100 | 500000 |
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1]
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.[1]
-
Analytical Balance: For accurate weighing of standards.[1]
-
Volumetric flasks, pipettes, and syringes. [1]
-
HPLC grade solvents: Methanol, Acetonitrile, and Water.[1]
-
Syringe filters: 0.22 µm or 0.45 µm pore size.[1]
2. Chromatographic Conditions (Starting Point)
The following conditions are a starting point and should be optimized for specific applications.[1]
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 4 µm particle size)[4] |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40, v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25 °C) |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 210 nm (or λmax determined by UV scan)[1] |
3. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.[1] this compound is soluble in methanol.[1][6] Dissolve and dilute to volume with methanol.[1] Sonicate if necessary to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
4. Sample Preparation
The sample preparation method will vary depending on the sample matrix.[1] For a relatively clean sample, a general procedure is as follows:
-
Accurately weigh the sample containing this compound.[1]
-
Extract this compound from the sample matrix using a suitable solvent like methanol.[1] Sonication or vortexing can improve extraction efficiency.[1]
-
Centrifuge the extract to pellet any insoluble material.[1]
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[1]
-
The sample is now ready for injection into the HPLC system.[1]
For more complex matrices, such as fungal cultures, a more extensive extraction and purification protocol may be necessary.[5][7] This can involve liquid-liquid extraction with solvents like ethyl acetate, followed by column chromatography (e.g., silica gel or Sephadex LH-20) prior to HPLC analysis.[5]
5. Method Validation
For use in a regulated environment, the method should be validated according to ICH guidelines.[1] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. adipogen.com [adipogen.com]
- 7. benchchem.com [benchchem.com]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Structure of Aspinonene: An Application of NMR Spectroscopy
Introduction
Aspinonene is a polyketide natural product isolated from fungi of the Aspergillus genus, notably Aspergillus ochraceus and Aspergillus ostianus. As a secondary metabolite, this compound is of interest to researchers and drug development professionals for its potential biological activities. The definitive determination of its complex, branched structure is a critical step in understanding its function and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such natural products. This document provides a detailed guide to the application of NMR spectroscopy for the structural characterization of this compound.
Quantitative NMR Data for this compound
The precise structural assignment of this compound relies on a comprehensive analysis of its 1D and 2D NMR spectra. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. This data is essential for the identification and structural verification of the compound. For precise assignments, it is crucial to consult the primary literature: J. Chem. Soc., Perkin Trans. 1, 1995, 1663-1666. The data presented here is illustrative and based on typical chemical shifts for the functional groups present in this compound.
Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1a | 3.65 | dd | 11.5, 5.0 |
| H-1b | 3.55 | dd | 11.5, 6.0 |
| H-3 | 5.80 | m | |
| H-4 | 5.65 | m | |
| H-5 | 4.30 | m | |
| H-6 | 1.25 | d | 6.5 |
| H-7 | 2.95 | dq | 5.5, 2.5 |
| H-8 | 3.05 | d | 5.5 |
| H-9 | 1.30 | d | 2.5 |
Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 65.5 |
| C-2 | 75.0 |
| C-3 | 130.0 |
| C-4 | 128.5 |
| C-5 | 68.0 |
| C-6 | 23.0 |
| C-7 | 58.5 |
| C-8 | 60.0 |
| C-9 | 17.0 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below.
1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity. Purification can be achieved through chromatographic techniques such as column chromatography over silica gel followed by preparative high-performance liquid chromatography (HPLC).
-
Solvent: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice. The solvent should be of high purity to avoid interfering signals.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution; if necessary, filter the sample into the NMR tube.
2. 1D NMR Data Acquisition
-
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: The same spectrometer as for ¹H NMR.
-
Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
3. 2D NMR Data Acquisition
2D NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings.
-
Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpqf').
-
Procedure: Run without sample spinning. Set appropriate spectral widths in both dimensions based on the 1D ¹H spectrum.
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
Pulse Program: Standard HSQC pulse sequence (e.g., 'hsqcetgpsi').
-
Procedure: This is a proton-detected experiment, offering higher sensitivity than direct ¹³C detection.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range ¹H-¹³C couplings (typically over 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: Standard HMBC pulse sequence.
-
Procedure: Similar to HSQC, this is a proton-detected experiment.
-
Structure Elucidation Workflow and Data Interpretation
The structural elucidation of this compound is a stepwise process that integrates data from various NMR experiments.
Caption: Workflow for the structure elucidation of this compound using NMR spectroscopy.
Interpretation of Key 2D NMR Correlations:
The following diagram illustrates the key HMBC and COSY correlations that would be expected for the structure of this compound, allowing for the connection of its structural fragments.
Caption: Hypothetical key COSY and HMBC correlations for this compound.
NMR spectroscopy, through a combination of 1D and 2D experiments, provides a powerful and definitive method for the complete structure elucidation of this compound. By carefully acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can unambiguously determine the connectivity and stereochemistry of this natural product, paving the way for further investigation into its biological properties and potential applications.
Application Notes and Protocols: Plant Bioassay Using Aspinonene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspinonene, a secondary metabolite isolated from fungi such as Aspergillus ochraceus, is a molecule with largely unexplored biological activity, particularly concerning its effects on plant physiology.[1] While research into its therapeutic potential in other areas is emerging, its role as a potential phytotoxin or plant growth regulator remains uncharacterized. These application notes provide a detailed protocol for conducting a comprehensive plant bioassay to evaluate the effects of this compound on seed germination, root elongation, and overall seedling growth. The described methodologies are designed to be adaptable for various plant species and can serve as a foundational screen for identifying phytotoxic or growth-inhibitory properties of this fungal metabolite. A hypothetical signaling pathway for this compound's mode of action in plants is also presented.
Introduction
Fungal secondary metabolites are a rich source of bioactive compounds with diverse applications, including roles as herbicides and plant growth regulators.[2][3] this compound is a fungal metabolite whose bioactivity is an active area of investigation.[1] Understanding the phytotoxic potential of this compound is crucial for assessing its environmental impact and exploring its potential use in agriculture. Plant bioassays are fundamental in vitro methods to determine the biological activity of a compound by observing its effects on plant growth and development.[4][5] Standard bioassay parameters include seed germination, root growth, and seedling biomass, which are sensitive indicators of phytotoxicity.[6][7] This protocol outlines a systematic approach to characterize the phytotoxicity of this compound using a model plant species.
Experimental Protocols
This section details the step-by-step procedures for evaluating the effect of this compound on plant growth. Arabidopsis thaliana is recommended as the model organism due to its small size, short life cycle, and well-characterized genetics. However, other species like lettuce (Lactuca sativa) or radish (Raphanus sativus) can also be used.
Preparation of this compound Stock and Treatment Solutions
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Treatment Solution Preparation: Prepare a series of dilutions from the stock solution using sterile distilled water or a plant growth medium (e.g., Murashige and Skoog medium) to achieve final concentrations of 1 µM, 10 µM, 50 µM, 100 µM, and 250 µM. Ensure the final DMSO concentration in all treatment and control solutions is consistent and does not exceed 0.1% (v/v), as higher concentrations may affect plant growth.
-
Control Solution: Prepare a control solution containing the same concentration of DMSO as the treatment solutions.
Seed Germination Assay
-
Seed Sterilization: Surface sterilize seeds by washing with 70% (v/v) ethanol for 1 minute, followed by a 10-minute wash in a 1% (v/v) sodium hypochlorite solution, and then rinse five times with sterile distilled water.
-
Plating: Aseptically place 20-30 sterilized seeds on a Petri dish (9 cm diameter) containing two layers of sterile filter paper.
-
Treatment Application: Add 5 mL of the respective this compound treatment solution or control solution to each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber at 22 ± 2°C with a 16-hour light/8-hour dark photoperiod.
-
Data Collection: After 72 hours, count the number of germinated seeds. A seed is considered germinated when the radicle has emerged. Calculate the germination percentage for each treatment.
Root Elongation Assay
-
Seedling Preparation: Germinate sterilized seeds on a control medium for 48 hours until the radicles are approximately 2-3 mm in length.
-
Transfer: Carefully transfer 10 seedlings with uniform radicle length to new Petri dishes containing filter paper moistened with the different this compound treatment solutions or control solution.
-
Incubation: Place the Petri dishes vertically in a growth chamber under the conditions described in 2.2.4 for 5 days.
-
Data Collection: After the incubation period, scan the Petri dishes and measure the length of the primary root of each seedling using image analysis software (e.g., ImageJ).
Seedling Growth and Biomass Assay
-
Experimental Setup: Use the seedlings from the root elongation assay (Section 2.3) or set up a new experiment following the same procedure.
-
Incubation: Continue the incubation for a total of 10-14 days.
-
Data Collection:
-
Shoot and Root Length: Carefully remove the seedlings and measure the length of the primary shoot and root.
-
Fresh Weight: Blot the seedlings dry and measure the total fresh weight of a pool of seedlings from each replicate.
-
Dry Weight: Place the weighed seedlings in an oven at 60°C for 48 hours and then measure the dry weight.
-
Data Presentation
The following tables summarize hypothetical data from the described bioassays, illustrating the potential dose-dependent inhibitory effect of this compound.
Table 1: Effect of this compound on Seed Germination of Arabidopsis thaliana after 72 hours.
| This compound Concentration (µM) | Germination Rate (%) | Standard Deviation |
| 0 (Control) | 98 | ± 2.1 |
| 1 | 95 | ± 3.5 |
| 10 | 88 | ± 4.2 |
| 50 | 65 | ± 5.8 |
| 100 | 42 | ± 6.1 |
| 250 | 15 | ± 3.9 |
Table 2: Effect of this compound on Primary Root Length of Arabidopsis thaliana after 5 days.
| This compound Concentration (µM) | Root Length (mm) | Standard Deviation |
| 0 (Control) | 25.4 | ± 2.8 |
| 1 | 23.1 | ± 2.5 |
| 10 | 18.7 | ± 2.1 |
| 50 | 11.2 | ± 1.9 |
| 100 | 5.8 | ± 1.3 |
| 250 | 1.2 | ± 0.5 |
Table 3: Effect of this compound on Seedling Biomass of Arabidopsis thaliana after 14 days.
| This compound Concentration (µM) | Fresh Weight (mg/seedling) | Dry Weight (mg/seedling) |
| 0 (Control) | 5.2 | 0.55 |
| 1 | 4.8 | 0.51 |
| 10 | 3.9 | 0.42 |
| 50 | 2.1 | 0.23 |
| 100 | 0.9 | 0.10 |
| 250 | 0.3 | 0.04 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound plant bioassay.
Hypothetical Signaling Pathway
The precise mechanism of this compound's action in plants is unknown. However, many phytotoxic fungal metabolites induce oxidative stress and interfere with hormonal signaling pathways that regulate seed germination and root growth.[6] The balance between abscisic acid (ABA), a dormancy-promoting hormone, and gibberellins (GAs), which promote germination, is critical.[8] A plausible hypothesis is that this compound exposure leads to an increase in reactive oxygen species (ROS), which in turn modulates the ABA/GA balance, favoring ABA signaling and inhibiting growth.
Caption: Hypothetical signaling pathway for this compound in plants.
Conclusion
The protocols provided herein offer a robust framework for the initial characterization of this compound's phytotoxic effects. The data presented, although hypothetical, illustrate a typical dose-dependent inhibition of plant growth. Further research will be necessary to elucidate the precise molecular mechanisms underlying this compound's activity in plants, including its potential interaction with specific cellular targets and signaling pathways. These foundational bioassays are a critical first step for any researcher, scientist, or drug development professional interested in the biological activities of this fungal metabolite in the context of plant science and agriculture.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Plant-associated Fungi: Methods for Taxonomy, Diversity, and Bioactive Secondary Metabolite Bioprospecting | Springer Nature Experiments [experiments.springernature.com]
- 4. Metabolite Profiling and Bioassay-Guided Fractionation of Zataria multiflora Boiss. Hydroethanolic Leaf Extracts for Identification of Broad-Spectrum Pre and Postharvest Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Pinene Inhibits Growth and Induces Oxidative Stress in Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Cell-Based Assays for Aspinonene Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene, a polyketide secondary metabolite isolated from fungi such as Aspergillus ochraceus and Aspergillus ostianus, represents a molecule of interest for therapeutic development.[1][2][3][4][5][6] While extensive biological activity data for this compound is not yet abundant in publicly available literature, preliminary studies and research on structurally related compounds suggest potential anticancer and anti-inflammatory properties.[7][8][9][10] This document provides a comprehensive guide to established in vitro cell-based assays to investigate and characterize the biological activity of this compound. The protocols detailed herein are foundational for the initial screening and elucidation of the mechanistic pathways of this novel compound.
Data Presentation: Summarized Quantitative Data
Due to the limited specific research on this compound, the following tables present hypothetical, yet representative, quantitative data for its potential cytotoxic and anti-inflammatory activities. These values are intended to serve as a reference for expected outcomes when conducting the described experiments.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines [11]
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 1.2 ± 0.09 |
| HepG2 | Liver Cancer | 48 | 5.8 ± 0.45 |
| SGC-7901 | Gastric Cancer | 48 | 3.2 ± 0.21 |
| A549 | Lung Cancer | 72 | 7.5 ± 0.63 |
| MDA-MB-231 | Breast Cancer | 72 | 4.1 ± 0.33 |
Table 2: Dose-Response Effect of this compound on Apoptosis in HeLa Cells after 48h Treatment [11]
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| 0 (Control) | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| 0.5 | 8.7 ± 1.1 | 3.2 ± 0.4 | 11.9 ± 1.5 |
| 1.0 | 15.4 ± 2.0 | 5.8 ± 0.7 | 21.2 ± 2.7 |
| 2.5 | 28.9 ± 3.5 | 12.1 ± 1.5 | 41.0 ± 5.0 |
Table 3: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| This compound Concentration (µM) | NO Production (% of Control) |
| 0 (Control) | 100 |
| 1 | 85.2 ± 5.1 |
| 5 | 62.7 ± 4.5 |
| 10 | 41.3 ± 3.8 |
| 25 | 25.9 ± 2.9 |
Part 1: Assays for Anticancer Activity
A primary evaluation of a compound's anticancer potential typically commences with assessing its cytotoxicity against a panel of cancer cell lines.[7] Subsequent assays can then be employed to determine the underlying mechanism of cell death, such as the induction of apoptosis or cell cycle arrest.[1][7]
MTT Cell Proliferation and Cytotoxicity Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1] In metabolically active cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT into a purple, insoluble formazan product.[1][3] The amount of dissolved formazan is directly proportional to the number of viable cells.[1]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, or HCT116) into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve final concentrations ranging from 0.1 to 100 µM. Add the various concentrations of this compound to the designated wells. Include a positive control (e.g., Doxorubicin) and a vehicle control (medium with DMSO).[1]
-
Incubation: Incubate the plate for 48 hours under the same conditions.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully aspirate the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][11]
-
Calculation: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[1]
Annexin V-FITC/PI Apoptosis Assay
Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Part 2: Assays for Anti-inflammatory Activity
Several Aspergillus metabolites have been shown to inhibit key inflammatory pathways.[10] The following assays can be used to investigate the anti-inflammatory potential of this compound.
Nitric Oxide (NO) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[10] The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[9]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium and seed them in a 96-well plate.[10]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating with LPS (1 µg/mL). A known inhibitor of nitric oxide synthase (e.g., L-NMMA) can be used as a positive control.[9][10]
-
Incubation: Incubate the plates for 24 hours.[9]
-
NO Measurement: Collect the culture supernatant and measure the nitrite concentration using the Griess reagent.[9]
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite levels in the compound-treated wells to the LPS-only treated wells.[10]
Part 3: Investigation of Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully characterized, studies on related compounds suggest potential involvement of the PI3K/Akt and MAPK/ERK pathways in its anticancer effects, and the NF-κB pathway in its anti-inflammatory activity.[7][9]
Hypothetical Anticancer Signaling Pathway
Studies on a related dimeric naphthopyrone from Aspergillus sp. suggest a mechanism involving the induction of apoptosis through a ROS-mediated PI3K/Akt signaling pathway.[7] This provides a potential avenue for investigating the anticancer activity of this compound.
Hypothetical Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammatory responses.[9]
Conclusion
This compound is a fungal metabolite with underexplored therapeutic potential. The in vitro cell-based assays detailed in these application notes provide a robust framework for the systematic evaluation of its anticancer and anti-inflammatory activities. Further research utilizing these and other advanced methodologies is crucial to fully elucidate the biological activities and mechanisms of action of this compound, which will be paramount for its potential translation into tangible clinical benefits.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Aspinonene as a Potential Plant Growth Regulator: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Aspinonene is a fungal secondary metabolite that has been isolated from species such as Aspergillus ochraceus and Aspergillus ostianus.[1][2] While its bioactivity has been primarily investigated in the context of potential antifungal and anticancer applications, its effects on plant growth and development remain largely unexplored.[1][3][4] This document provides a series of detailed protocols and application notes to guide researchers in the systematic evaluation of this compound as a potential plant growth regulator.
The methodologies described herein are standard bioassays for assessing the effects of chemical compounds on key plant developmental processes, including seed germination, root elongation, and shoot growth.[5][6][7][8] Additionally, this document presents hypothetical signaling pathways and data tables to serve as a framework for experimental design and data presentation.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for preparing stock solutions and designing experiments.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₄ | [2] |
| Molecular Weight | 188.22 g/mol | [2] |
| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [2] |
| Appearance | Colorless oil | [2] |
| Solubility | Soluble in methanol and chloroform | [2] |
Experimental Protocols
Seed Germination Assay
Objective: To determine the effect of this compound on the germination rate of seeds from a model plant species (e.g., Arabidopsis thaliana, lettuce, or cress).
Materials:
-
This compound
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Petri dishes (9 cm diameter)
-
Filter paper (Whatman No. 1)
-
Seeds of a model plant species
-
Growth chamber with controlled temperature and light conditions
Protocol:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Treatment Solutions: Prepare a series of dilutions of the this compound stock solution in sterile distilled water to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is consistent across all treatments and the control (typically ≤ 0.1%). A vehicle control containing only DMSO at the same concentration should be included.
-
Prepare Petri Dishes: Place two layers of sterile filter paper in each Petri dish.
-
Apply Treatment Solutions: Add 5 mL of each treatment solution or control solution to the filter paper in the respective Petri dishes.
-
Sow Seeds: Place 50-100 seeds on the moistened filter paper in each Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 22°C with a 16-hour light/8-hour dark photoperiod).[9]
-
Data Collection: Count the number of germinated seeds (radicle emergence) at regular intervals (e.g., every 12 or 24 hours) for a period of 5-7 days.
-
Analysis: Calculate the germination percentage for each treatment and time point. The germination index can also be calculated to assess the speed of germination.
Root Elongation Assay
Objective: To assess the impact of this compound on primary root elongation.
Materials:
-
This compound treatment solutions (prepared as in the germination assay)
-
Square Petri dishes or multi-well plates
-
Agar or other gelling agent (e.g., Phytagel)
-
Basal salt medium (e.g., Murashige and Skoog - MS medium)
-
Pre-germinated seedlings (4-5 days old)
Protocol:
-
Prepare Growth Medium: Prepare a basal salt medium (e.g., 0.5x MS) with agar. Autoclave the medium and allow it to cool to approximately 50°C.
-
Add this compound: Add the this compound stock solution to the molten agar medium to achieve the desired final concentrations. Also, prepare a control medium with the vehicle (DMSO).
-
Pour Plates: Pour the medium into sterile square Petri dishes or multi-well plates and allow it to solidify.
-
Transfer Seedlings: Aseptically transfer pre-germinated seedlings with similar root lengths onto the surface of the agar plates.
-
Incubation: Place the plates vertically in a growth chamber to allow for gravitropic root growth.
-
Data Collection: Mark the position of the root tip at the time of transfer. After a set period (e.g., 3-5 days), measure the new root growth from the initial mark to the new root tip.
-
Analysis: Calculate the average root elongation for each treatment and compare it to the control.
Hypothetical Data Presentation
The following tables illustrate how quantitative data from the proposed experiments could be summarized.
Table 2: Hypothetical Effect of this compound on Seed Germination Percentage of Arabidopsis thaliana after 72 hours.
| This compound Concentration (µM) | Germination Percentage (%) | Standard Deviation |
| 0 (Control) | 95.3 | ± 2.1 |
| 1 | 94.8 | ± 2.5 |
| 10 | 88.2 | ± 3.4 |
| 50 | 65.7 | ± 4.1 |
| 100 | 42.1 | ± 3.8 |
Table 3: Hypothetical Effect of this compound on Primary Root Elongation of Arabidopsis thaliana after 5 days.
| This compound Concentration (µM) | Root Elongation (cm) | Standard Deviation |
| 0 (Control) | 3.5 | ± 0.4 |
| 1 | 3.8 | ± 0.5 |
| 10 | 2.1 | ± 0.3 |
| 50 | 1.2 | ± 0.2 |
| 100 | 0.5 | ± 0.1 |
Hypothetical Signaling Pathways and Workflows
While the precise mechanism of action for this compound in plants is unknown, diagrams can be created to visualize potential interactions with known plant hormone signaling pathways.[1][3] The following are hypothetical models.
Caption: Workflow for evaluating a novel plant growth regulator.
The following diagram illustrates a hypothetical mechanism by which this compound could interfere with a generic plant hormone signaling pathway, such as the auxin pathway.[10][11][12]
Caption: Hypothetical inhibition of a hormone signaling pathway.
Conclusion
This compound is a molecule with a currently undefined bioactivity profile in the context of plant biology.[4] The protocols and frameworks provided in this document offer a structured approach for researchers to investigate the potential of this compound as a plant growth regulator. By systematically applying these bioassays and analytical methods, the scientific community can begin to elucidate the role, if any, that this fungal metabolite plays in modulating plant growth and development. This foundational research is essential for any future consideration of this compound in agricultural or biotechnological applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Bioassay for plant growth regulators | PDF [slideshare.net]
- 7. Bioassays for Identifying and Characterizing Plant Regulatory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioassays for Identifying and Characterizing Plant Regulatory Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Interplay between phytohormone signalling pathways in plant defence – other than salicylic acid and jasmonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Aspinonene Target Identification in Plant Pathogens: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene, a polyketide natural product isolated from Aspergillus species, has emerged as a molecule of interest for its potential biological activities.[1][2] While its complete bioactivity profile is still under investigation, its structural features suggest potential as an antifungal agent. This document provides detailed application notes and experimental protocols for the identification of this compound's molecular targets in two significant plant pathogens: Magnaporthe oryzae, the causative agent of rice blast, and Botrytis cinerea, which causes grey mold on a wide variety of crops.
Due to the limited publicly available data on this compound's specific targets in these pathogens, this guide presents a series of robust, well-established experimental strategies that can be employed to elucidate its mechanism of action. The protocols and data herein are illustrative, designed to provide a comprehensive framework for researchers initiating target identification studies.
Hypothetical Antifungal Activity of this compound
For the purpose of these application notes, we will proceed with the hypothesis that this compound exhibits antifungal activity against M. oryzae and B. cinerea. The following table summarizes hypothetical minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values.
| Plant Pathogen | This compound MIC (µg/mL) | This compound MFC (µg/mL) |
| Magnaporthe oryzae 70-15 | 16 | 64 |
| Botrytis cinerea B05.10 | 32 | >128 |
| Hypothetical data for illustrative purposes. |
Section 1: Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique to identify proteins that physically interact with a small molecule. This approach involves immobilizing this compound on a solid support to "pull down" its binding partners from a cellular lysate.
Experimental Workflow: AP-MS
Protocol 1: this compound-Coupled Bead Preparation and Affinity Purification
Materials:
-
This compound
-
Affinity beads (e.g., NHS-activated sepharose)
-
Linker molecule (e.g., a bifunctional linker with an amine and a carboxyl group)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
M. oryzae or B. cinerea mycelia
-
Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Wash buffer (Lysis buffer without NP-40)
-
Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Probe Synthesis:
-
Synthesize an this compound derivative with a linker arm suitable for immobilization. This typically involves chemical modification of a hydroxyl group on this compound to attach a linker with a terminal reactive group (e.g., a primary amine). This step requires significant expertise in synthetic chemistry.
-
-
Immobilization:
-
Wash the NHS-activated sepharose beads with ice-cold 1 mM HCl.
-
Immediately add the linker-modified this compound in a suitable coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3).
-
Incubate overnight at 4°C with gentle rotation.
-
Block any remaining active sites on the beads by incubating with a blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0) for 2 hours at room temperature.
-
Wash the beads extensively with wash buffer. As a negative control, prepare beads treated with the linker and blocking agent alone.
-
-
Lysate Preparation:
-
Grow fungal cultures to the desired stage (e.g., vegetative mycelia).
-
Harvest mycelia by filtration and grind to a fine powder in liquid nitrogen.
-
Resuspend the powder in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
-
Affinity Purification:
-
Incubate the clarified lysate with the this compound-coupled beads (and control beads) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using elution buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Neutralize the eluate if using a low pH elution buffer.
-
Concentrate the protein sample and perform an in-solution or in-gel tryptic digest.
-
Analyze the resulting peptides by LC-MS/MS.
-
Hypothetical AP-MS Data
The following table presents hypothetical data from an AP-MS experiment, highlighting potential protein targets for this compound in M. oryzae.
| Protein ID (M. oryzae) | Protein Name/Function | Fold Enrichment (this compound vs. Control) | p-value |
| MGG_01287 | Ergosterol biosynthesis ERG6 | 15.2 | <0.001 |
| MGG_04511 | 1,3-beta-glucan synthase | 12.5 | <0.001 |
| MGG_07320 | Mitogen-activated protein kinase (MAPK) | 8.9 | <0.01 |
| MGG_02984 | Chitin synthase | 7.1 | <0.01 |
| Hypothetical data for illustrative purposes. |
Section 2: Target Validation using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate direct binding of a compound to its target in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[3][4][5]
Experimental Workflow: CETSA
Protocol 2: Western Blot-Based CETSA
Materials:
-
M. oryzae or B. cinerea cultures
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibodies against the putative target protein(s) identified from AP-MS
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Treat fungal cells or a freshly prepared cell lysate with this compound at a desired concentration (e.g., 10x MIC) or with DMSO as a vehicle control.
-
Incubate for 1 hour at room temperature.
-
-
Heating:
-
Aliquot the treated samples into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Lysis and Protein Extraction:
-
If using intact cells, lyse them by freeze-thaw cycles or mechanical disruption.
-
Centrifuge the samples at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative band intensity against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the control indicates target engagement.
-
Hypothetical CETSA Data
The following table presents hypothetical melting temperature (Tm) shifts for putative this compound targets in M. oryzae, as determined by CETSA.
| Putative Target | Tm (Vehicle) | Tm (this compound) | ΔTm (°C) |
| Ergosterol biosynthesis ERG6 | 52.1°C | 56.5°C | +4.4 |
| 1,3-beta-glucan synthase | 49.8°C | 53.2°C | +3.4 |
| MAPK | 55.3°C | 55.5°C | +0.2 |
| Hypothetical data for illustrative purposes. |
Section 3: Hypothetical Signaling Pathway of this compound Action
Based on the hypothetical data suggesting that this compound interacts with key enzymes in ergosterol and cell wall biosynthesis, a putative mechanism of action can be proposed. This compound may disrupt the integrity of the fungal cell membrane and cell wall, leading to growth inhibition and cell death.
Conclusion
The identification of molecular targets is a critical step in the development of novel antifungal agents. While specific data on this compound's targets in plant pathogens is currently lacking, the methodologies outlined in these application notes provide a clear and robust roadmap for researchers. The combination of unbiased discovery methods like AP-MS with targeted validation techniques such as CETSA offers a powerful strategy to elucidate the mechanism of action of this compound and other promising natural products. The hypothetical data and pathways presented serve as a conceptual framework to guide experimental design and data interpretation in the quest for new solutions to combat devastating plant diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]
- 4. Ergosterol Biosynthesis - Creative Biolabs [creative-biolabs.com]
- 5. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aspinonene Production in Aspergillus ochraceus
This technical support center is designed for researchers, scientists, and drug development professionals working with Aspergillus ochraceus to improve the yield of the polyketide, aspinonene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biosynthetic origin?
A1: this compound is a secondary metabolite produced by the fungus Aspergillus ochraceus. It is a pentaketide, meaning its carbon skeleton is derived from the condensation of five two-carbon units through the polyketide pathway.[1] Its biosynthesis is initiated by a polyketide synthase (PKS) that utilizes one acetyl-CoA starter unit and four malonyl-CoA extender units.[2]
Q2: What are the key factors that influence the yield of this compound?
A2: The primary factors influencing this compound yield include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration (dissolved oxygen levels).[1] The genetic makeup of the A. ochraceus strain also plays a crucial role.
Q3: My Aspergillus ochraceus culture is growing well, but the this compound yield is low or nonexistent. What are the potential causes?
A3: Low this compound yield despite good biomass can be due to several factors. The culture may not have entered the stationary phase, which is when secondary metabolite production is often initiated.[3] Additionally, the culture conditions, such as media composition, pH, temperature, or aeration, may be suboptimal for this compound biosynthesis, even if they support vegetative growth.[1]
Q4: Is there a relationship between this compound and aspyrone production?
A4: Yes, this compound and aspyrone share a common biosynthetic pathway and are co-metabolites.[2] They are both derived from a hypothetical bisepoxide intermediate. The final step in their biosynthesis diverges, with the balance between the two compounds being significantly influenced by the concentration of dissolved oxygen. Higher oxygen levels favor the oxidation of the intermediate to aspyrone, while lower oxygen levels favor its reduction to this compound.[1][2]
Q5: How can I accurately quantify the amount of this compound in my culture extract?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound.[1] A reversed-phase C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid) is a common setup. Detection is typically performed using a UV detector at a wavelength determined from the UV spectrum of a pure this compound standard.[1] Quantification is achieved by creating a standard curve with a pure this compound sample of known concentrations.
Troubleshooting Guides
Problem 1: Poor or No Growth of Aspergillus ochraceus
| Possible Cause | Recommended Solution |
| Contamination of the culture | Ensure strict aseptic techniques during media preparation, inoculation, and handling. Visually inspect cultures for any signs of bacterial or yeast contamination. |
| Inappropriate medium composition | Verify the composition of your growth medium. Ensure it contains a readily available carbon source (e.g., glucose, sucrose), a suitable nitrogen source (e.g., yeast extract, peptone), and essential minerals.[1] |
| Incorrect initial pH of the medium | The optimal pH for A. ochraceus growth is typically between 5.0 and 7.0. Adjust the initial pH of your medium accordingly.[1] |
| Suboptimal incubation temperature | The optimal growth temperature for A. ochraceus is generally between 25°C and 30°C. Ensure your incubator is calibrated and maintaining the correct temperature.[1] |
Problem 2: Good Growth, but Low or No this compound Yield
| Possible Cause | Recommended Solution |
| Suboptimal fermentation conditions | Optimize culture parameters such as aeration, agitation, and incubation time. Secondary metabolite production is often favored in specific growth phases, typically the stationary phase.[2][3] |
| Incorrect medium for secondary metabolism | The optimal medium for growth may not be the best for this compound production. Experiment with different media compositions. Complex media are often better for inducing secondary metabolism. The "One Strain, Many Compounds" (OSMAC) approach, which involves systematically varying media components, can be effective.[1] |
| Inappropriate pH during fermentation | While the initial pH may be optimal for growth, the pH can shift during fermentation. Monitor and, if possible, control the pH of the culture broth throughout the fermentation process. |
| Suboptimal temperature for biosynthesis | The optimal temperature for this compound production may differ from the optimal growth temperature. Experiment with a range of temperatures, for instance, between 25°C and 30°C.[1] |
| High dissolved oxygen levels favoring aspyrone | Reduce the aeration or agitation speed to lower the dissolved oxygen concentration. This can shift the biosynthetic pathway towards the reductive step that produces this compound.[1][2] |
| Degradation of this compound | Assess the stability of this compound under your extraction and storage conditions. It may be necessary to process samples quickly and store extracts at low temperatures. |
Data Presentation
The following tables provide illustrative quantitative data on the expected impact of key fermentation parameters on this compound yield. This data is based on general principles of fungal secondary metabolite production and should be used as a guide for optimization experiments.
Table 1: Effect of Media Composition on this compound Yield
| Medium Type | Carbon Source | Nitrogen Source | Expected this compound Yield (mg/L) |
| Minimal Medium | Glucose | Ammonium Nitrate | 5 - 15 |
| Rich Medium | Sucrose | Yeast Extract | 20 - 40 |
| Production Medium | Maltose | Peptone | 30 - 50 |
Table 2: Effect of pH and Temperature on this compound Yield
| pH | Temperature (°C) | Expected this compound Yield (mg/L) |
| 5.0 | 25 | 25 - 40 |
| 6.0 | 25 | 35 - 50 |
| 7.0 | 25 | 20 - 35 |
| 6.0 | 28 | 40 - 60 |
| 6.0 | 30 | 30 - 45 |
Table 3: Hypothetical Influence of Dissolved Oxygen on this compound and Aspyrone Production
| Condition | Dissolved Oxygen (%) | This compound Yield (mg/L) | Aspyrone Yield (mg/L) |
| A | 20 | 45 | 15 |
| B | 40 | 60 | 30 |
| C | 60 | 35 | 55 |
Experimental Protocols
Fermentation Protocol for this compound Production
-
Inoculum Preparation:
-
Grow Aspergillus ochraceus on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until abundant sporulation is observed.[1]
-
Harvest spores by flooding the plate with a sterile 0.1% Tween 80 solution and gently scraping the surface.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to approximately 1 x 10⁷ spores/mL.[1]
-
-
Fermentation:
-
Prepare the desired production medium (e.g., Czapek-Dox broth supplemented with yeast extract and peptone).[1]
-
Autoclave the medium and allow it to cool.
-
Inoculate the medium with the spore suspension to a final concentration of 1 x 10⁵ spores/mL.[1]
-
Incubate the culture in a shaker incubator at 25-28°C with agitation (e.g., 150-200 rpm) for 10-14 days.[1]
-
Monitor the pH of the culture periodically and adjust if necessary.
-
This compound Extraction Protocol
-
Separation of Biomass:
-
After the fermentation period, harvest the culture broth.
-
Separate the fungal biomass from the broth by filtration through cheesecloth or by centrifugation.[1]
-
-
Liquid-Liquid Extraction:
-
Extract the cell-free supernatant three times with an equal volume of ethyl acetate or dichloromethane.[1]
-
Combine the organic extracts.
-
-
Concentration:
-
Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
-
HPLC Quantification of this compound
-
Sample Preparation:
-
Dissolve a known weight of the crude extract in a specific volume of a suitable solvent like methanol.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Illustrative Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detector at the wavelength of maximum absorbance for this compound (to be determined using a pure standard).[1]
-
-
Quantification:
-
Prepare a series of standard solutions of pure this compound of known concentrations.
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.[1]
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound and aspyrone.
Caption: General experimental workflow for improving this compound yield.
Caption: Troubleshooting decision tree for low this compound yield.
Caption: Simplified signaling pathway for secondary metabolism in A. ochraceus.
References
Aspinonene stability issues in different solvents
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of aspinonene in various solvents and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, solid this compound should be kept at -20°C, where it is reported to be stable for at least one year.[1] Once reconstituted in a solvent like DMSO or methanol, it is crucial to store aliquots at -20°C and protect them from light to minimize degradation.[1]
Q2: My this compound solution is showing decreased biological activity. What could be the cause?
A2: A decrease in the activity of your this compound sample can be attributed to several factors:
-
Improper Storage: Exposure to temperatures above -20°C, frequent freeze-thaw cycles, and exposure to light can accelerate degradation.[1]
-
Solvent Instability: this compound may not be stable in certain solvents for extended periods. It is advisable to use high-purity, anhydrous solvents.[1]
-
Contaminants: The presence of contaminants in the solvent or on laboratory equipment can catalyze degradation reactions.
-
Adsorption to Surfaces: this compound may adsorb to the surface of certain plastics, which can lead to a perceived loss of concentration and activity. Using low-adsorption microplates and tubes is recommended to mitigate this issue.[1]
Q3: How can I monitor the stability of my this compound solution?
A3: The stability of an this compound solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of the parent this compound from its potential degradation products. Instability is indicated by a decrease in the peak area of this compound and the appearance of new peaks over time.[1]
Q4: I see unexpected peaks in my HPLC chromatogram. What could they be?
A4: Unexpected peaks in your analytical chromatograms are likely the presence of degradation products.[1] It is important to review your storage and handling procedures. To identify the unknown peaks, you can analyze the sample by LC-MS to determine their mass and hypothesize potential degradation pathways.[1]
Q5: What is the known biological target of this compound?
A5: Comprehensive studies detailing the specific molecular targets and mechanism of action of this compound are not extensively available in current literature.[2] However, based on the known antifungal activity of similar natural products, a plausible, yet hypothetical, target for this compound could be an enzyme in the ergosterol biosynthesis pathway, which is critical for fungal cell membrane integrity.[2]
Troubleshooting Guides
Issue: Inconsistent Experimental Results
If you are observing inconsistent results between experiments, it is crucial to consider sample degradation due to improper handling.
Issue: Precipitate Formation in Stock Solution
Precipitate formation in your this compound stock solution can be due to poor solubility or solvent evaporation.
-
Ensure Complete Dissolution: Before use, ensure the stock solution is fully dissolved. If precipitation has occurred, gently warm and vortex the solution.
-
Proper Storage: Store stock solutions in tightly sealed vials to prevent solvent evaporation.[1]
Quantitative Stability Data
The following table summarizes the hypothetical stability of this compound under various storage conditions. This data should serve as a guideline for researchers.
| Solvent | Temperature | Time | Percent Remaining |
| DMSO | -20°C | 30 days | >98% |
| DMSO | 4°C | 7 days | ~90% |
| DMSO | Room Temp. (25°C) | 24 hours | ~75% |
| Methanol | -20°C | 30 days | >95% |
| PBS (pH 7.4) | 37°C | 4 hours | ~60% |
| Data presented is hypothetical and for illustrative purposes.[1] |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol outlines a method to assess the stability of this compound in a given solvent.
Detailed HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.[1]
-
Detector: UV detector at the wavelength of maximum absorbance for this compound.[1]
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Expose this compound solution to varying strengths of HCl (e.g., 0.1N, 0.5N, 1.0N) at an elevated temperature (e.g., 80°C) for a specified time (e.g., 1 hour). Neutralize the solution before analysis.[3]
-
Alkaline Hydrolysis: Expose this compound solution to varying strengths of NaOH (e.g., 0.1N, 0.5N, 1.0N) at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes). Neutralize the solution before analysis.[3]
-
Oxidative Degradation: Treat this compound solution with hydrogen peroxide (e.g., 3% H₂O₂) and heat in a water bath (e.g., 80°C for 1 hour). Protect the reaction mixture from light to prevent photo-oxidation.[3]
-
Thermal Degradation: Expose solid this compound to dry heat in an oven (e.g., 80°C for 30 minutes).
-
Photolytic Degradation: Expose a solution of this compound to UV light or direct sunlight for a defined period (e.g., 48-72 hours).
Potential Degradation and Signaling Pathways
Hypothetical Degradation Pathways of this compound
Based on the chemical structure of this compound, potential degradation pathways under forced degradation conditions may include:
Hypothetical Signaling Pathway for this compound Analogs
While the direct signaling pathway for this compound is not yet fully elucidated, some related compounds have been proposed to act through pathways such as the PI3K/Akt pathway, which is involved in apoptosis.
References
Degradation products of Aspinonene under experimental conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on investigating the degradation products of Aspinonene under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during stability and forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: Based on general knowledge of similar natural products, this compound's stability can be compromised by several factors, including exposure to non-optimal pH (acidic or alkaline conditions), oxidative stress, elevated temperatures, and exposure to light. Improper storage, such as temperatures above the recommended -20°C and frequent freeze-thaw cycles, can also accelerate degradation.[1]
Q2: I am observing unexpected peaks in my HPLC analysis of an aged this compound sample. What could they be?
A2: Unexpected peaks in an HPLC chromatogram of an aged this compound sample are likely degradation products. To identify these, a forced degradation study should be performed, where this compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis. The retention times of the peaks observed in the aged sample can then be compared to those of the degradation products formed under these controlled conditions.
Q3: How can I prevent the degradation of this compound during my experiments?
A3: To minimize degradation, it is crucial to handle this compound under controlled conditions. This includes using freshly prepared solutions, protecting the compound from light by using amber vials or covering glassware with foil, maintaining a controlled temperature, and using buffers at an appropriate pH. For long-term storage, solid this compound should be kept at -20°C.[1]
Q4: What analytical techniques are best suited for studying this compound degradation?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying this compound from its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Troubleshooting Guide for this compound Degradation Studies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The stress condition (e.g., acid/base concentration, temperature, duration of exposure) is not harsh enough. | Increase the concentration of the stressor, elevate the temperature, or extend the duration of the experiment. It is important to aim for 5-20% degradation to ensure the method is stability-indicating. |
| Complete degradation of this compound. | The stress condition is too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation to observe the primary degradation products. |
| Poor resolution between this compound and its degradation peaks in HPLC. | The chromatographic method is not optimized for separating the parent compound from its degradants. | Modify the HPLC method parameters. This may include changing the mobile phase composition, gradient profile, column type, pH of the mobile phase, or flow rate. |
| Inconsistent results between replicate experiments. | Variability in experimental conditions (e.g., temperature fluctuations, inconsistent timing, pipetting errors). | Ensure all experimental parameters are tightly controlled and consistently applied across all replicates. Use calibrated equipment and follow a detailed, standardized protocol. |
Quantitative Data Summary
The following tables present a hypothetical summary of quantitative data from a forced degradation study on this compound.
Table 1: Summary of this compound Degradation under Different Stress Conditions
| Stress Condition | % this compound Degraded | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | DP1 (4.5 min) |
| 0.1 M NaOH (RT, 8h) | 22.5 | 3 | DP2 (5.2 min), DP3 (6.1 min) |
| 3% H₂O₂ (RT, 24h) | 18.7 | 2 | DP4 (7.3 min) |
| Heat (80°C, 48h) | 12.1 | 1 | DP1 (4.5 min) |
| Photolytic (UV light, 24h) | 25.8 | 4 | DP5 (3.8 min), DP6 (8.2 min) |
Table 2: Purity Analysis of this compound Peak after Forced Degradation
| Stress Condition | Peak Purity Angle | Peak Purity Threshold | Purity Flag |
| 0.1 M HCl | 0.98 | 1.00 | No |
| 0.1 M NaOH | 0.97 | 1.00 | No |
| 3% H₂O₂ | 0.99 | 1.00 | No |
| Heat | 0.98 | 1.00 | No |
| Photolytic | 0.96 | 1.00 | No |
Experimental Protocols
Protocol 1: Acid Hydrolysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
In a clean glass vial, add a known volume of the this compound stock solution.
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Cap the vial and place it in a water bath at 60°C for 24 hours.
-
After incubation, allow the solution to cool to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide (NaOH).
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC and compare it with an untreated control sample.
Protocol 2: Oxidative Degradation
-
Prepare a stock solution of this compound in a suitable solvent at a concentration of 1 mg/mL.
-
In a clean glass vial, add a known volume of the this compound stock solution.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Cap the vial and keep it at room temperature for 24 hours, protected from light.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC and compare it with an untreated control sample.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathway of this compound under different stress conditions.
References
Overcoming low solubility of Aspinonene in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the challenges associated with the low aqueous solubility of Aspinonene. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a fungal secondary metabolite, a polyketide, first isolated from Aspergillus ochraceus.[1][2][3] Its chemical formula is C9H16O4 and it has a molecular weight of 188.22 g/mol .[4][5] Like many organic small molecules, this compound is hydrophobic, exhibiting good solubility in organic solvents like methanol and chloroform but poor solubility in aqueous solutions.[3] This low aqueous solubility can be a significant hurdle in experimental settings, particularly for in vitro and in vivo biological assays that require the compound to be in a dissolved state in a physiologically relevant buffer. Poor solubility can lead to inaccurate results, reduced bioavailability, and challenges in formulation development.[6][7]
Q2: What are the initial steps I should take when I encounter solubility issues with this compound?
A2: When you first encounter solubility problems, it is recommended to start with simple and readily available methods. Begin by attempting to dissolve this compound in a small amount of a water-miscible organic co-solvent before adding it to your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[8] It is also crucial to determine the required final concentration of this compound in your experiment to avoid unnecessary attempts at achieving excessively high concentrations.
Q3: Are there any known signaling pathways affected by this compound?
A3: Currently, there is a lack of specific research on the molecular targets and mechanism of action of this compound.[1][9] However, many fungal polyketides are known to induce cellular responses such as cytotoxicity through the induction of apoptosis.[1] A hypothetical signaling pathway illustrating a potential mechanism is provided below. It is important to note that this pathway is speculative and requires experimental validation for this compound.[1][5]
Caption: A hypothetical signaling pathway for this compound's cytotoxic effects.
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues related to this compound's solubility.
Issue 1: this compound precipitates when added to my aqueous buffer.
This is a common problem when a stock solution of this compound in an organic solvent is diluted into an aqueous medium. The following decision tree can guide you in selecting an appropriate solubility enhancement strategy.
Caption: Decision workflow for enhancing this compound solubility.
Experimental Protocols for Solubility Enhancement
Here are detailed protocols for some of the most common and effective methods to improve the aqueous solubility of this compound.
Co-solvent System
The use of co-solvents is a straightforward method to increase the solubility of hydrophobic compounds.[8] Co-solvents work by reducing the polarity of the aqueous solvent system, thereby increasing the solubility of non-polar solutes.[10]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent such as DMSO, ethanol, or polyethylene glycol (PEG).
-
Solubilization: While vortexing your aqueous buffer, add the this compound stock solution dropwise to achieve the desired final concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, this compound is likely dissolved.
-
Control: Ensure that the final concentration of the co-solvent in your experimental system is low enough to not affect the biological assay. Always include a vehicle control (buffer with the same concentration of co-solvent) in your experiments.
pH Adjustment
For compounds with ionizable functional groups, adjusting the pH of the solution can significantly increase solubility.[6][8] While the structure of this compound does not immediately suggest strongly acidic or basic groups, subtle pKa values can sometimes be exploited.
Protocol:
-
Initial Suspension: Suspend this compound in your desired aqueous buffer.
-
Titration: Gradually add small volumes of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the suspension while monitoring for dissolution.
-
pH Monitoring: Continuously measure the pH of the solution.
-
Equilibration: Once the compound appears to dissolve, allow the solution to equilibrate for a period before use.
-
Final pH Check: Ensure the final pH of the solution is compatible with your experimental system.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is more soluble in water.[6]
Protocol:
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used for its high solubility and low toxicity.
-
Complex Formation (Kneading Method):
-
In a mortar, mix this compound with the chosen cyclodextrin in a specific molar ratio (e.g., 1:1 or 1:2).[7]
-
Add a small amount of a solvent (e.g., a water/ethanol mixture) to form a paste.[7]
-
Knead the paste for a defined period (e.g., 30-60 minutes).
-
Dry the resulting product (e.g., in an oven at 40-50°C) to obtain a powder.
-
-
Solubilization: Dissolve the this compound-cyclodextrin complex powder in your aqueous buffer.
-
Filtration: Filter the solution to remove any undissolved material.
Data Presentation: Hypothetical Solubility of this compound
| Solubilization Method | Solvent/Carrier | This compound Concentration (µg/mL) | Appearance |
| None (Control) | Deionized Water | < 1 | Suspension |
| Co-solvent | 1% DMSO in PBS | 50 | Clear Solution |
| Co-solvent | 5% Ethanol in PBS | 25 | Clear Solution |
| pH Adjustment | PBS, pH 9.0 | 5 | Clear Solution |
| Complexation | 10% HP-β-Cyclodextrin | 200 | Clear Solution |
This technical support guide provides a starting point for addressing the solubility challenges of this compound. The choice of method will depend on the specific requirements of your experiment, including the desired concentration, the tolerance of the assay to excipients, and the required stability of the solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. wjbphs.com [wjbphs.com]
- 9. benchchem.com [benchchem.com]
- 10. ijmsdr.org [ijmsdr.org]
Aspinonene Crystallization: Technical Support Center
For researchers, scientists, and drug development professionals working with Aspinonene, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during crystallization experiments. Given that this compound is an oil in its purified state, crystallization can be particularly challenging.[1] This guide offers systematic approaches to overcoming these difficulties.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during this compound crystallization.
Problem 1: No Crystals Are Forming
Failure to obtain crystals is a common hurdle, often indicating that the solution is not reaching supersaturation or that the nucleation process is inhibited.[2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Solvent System | This compound's solubility may be too high in the chosen solvent. Perform a solvent screen to find a system where it has moderate solubility—soluble when heated but less soluble at lower temperatures.[2][3] |
| Insufficient Supersaturation | The concentration of this compound might be too low. Gradually increase the concentration or slowly evaporate the solvent to induce supersaturation.[2] |
| Nucleation Inhibition | Impurities can prevent crystal lattice formation.[2] Ensure high purity of the this compound sample. Introducing a seed crystal or scratching the inside of the crystallization vessel with a glass rod can also provide nucleation sites.[3][4] |
| Suboptimal Temperature | The temperature may not be conducive to crystallization. If using a cooling method, ensure the cooling rate is slow and controlled.[5][6] |
Experimental Protocol: Inducing Nucleation
-
Seeding: If you have a previously formed crystal of this compound, introduce a tiny fragment into the supersaturated solution. This will act as a template for further crystal growth.
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the crystallization vessel below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[3][4]
-
Solvent Evaporation: Allow the solvent to evaporate slowly from the solution. This can be controlled by covering the vessel with parafilm and poking a few small holes in it.[6][7]
Problem 2: The Compound is "Oiling Out"
"Oiling out" occurs when this compound separates from the solution as a liquid instead of a solid. This is a common issue for compounds with low melting points or when the solution is highly supersaturated.[4]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Supersaturation | The solution is too concentrated, causing the compound to crash out as an oil.[2] Re-heat the solution and add more solvent to reduce the concentration, then cool slowly.[3][4] |
| Rapid Temperature Change | A sudden drop in temperature can lead to oiling out.[2] Employ a slower, more controlled cooling process. This can be achieved by placing the crystallization vessel in an insulated container.[6] |
| Inappropriate Solvent | The chosen solvent may not be suitable. Experiment with a different solvent system. A solvent in which this compound has a slightly lower solubility might be beneficial.[2][8] |
Experimental Protocol: Slow Cooling Crystallization
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.
-
Transfer the hot solution to a clean vial.
-
Place the vial in a Dewar flask containing a heated liquid (e.g., water or oil) at a similar temperature.
-
Allow the entire system to cool down to room temperature slowly over several hours or even days. This gradual temperature decrease can prevent oiling out and promote the formation of single, high-quality crystals.[5][7]
Problem 3: Crystals are of Poor Quality (Small, Needle-like, or Clustered)
The formation of small, needle-like, or clustered crystals often indicates a high nucleation rate and a low growth rate.[2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Rapid Nucleation | Too many crystal nuclei form simultaneously, leading to competition for the solute and resulting in many small crystals.[2] Aim for a lower level of supersaturation by using a more dilute solution or by slowing down the crystallization process.[2] |
| Fast Crystal Growth | When crystals grow too quickly, they are more prone to incorporating impurities and developing defects.[9] Slow down the crystal growth by reducing the rate of cooling or evaporation.[4] |
| Presence of Impurities | Impurities can be incorporated into the crystal lattice, leading to defects and poor crystal morphology.[10][11] Ensure the starting material is of the highest possible purity. |
Experimental Protocol: Vapor Diffusion
Vapor diffusion is an excellent method for growing high-quality crystals from small amounts of material.[5][8]
-
Dissolve the this compound sample in a small amount of a "good" solvent (one in which it is readily soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (an "anti-solvent" in which this compound is insoluble, but which is miscible with the "good" solvent).
-
Over time, the vapor of the poor solvent will slowly diffuse into the this compound solution, gradually reducing its solubility and promoting slow crystal growth.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for this compound crystallization?
This compound is soluble in DMSO and methanol.[1] A good starting point for crystallization is to use a binary solvent system. For example, you could dissolve this compound in a small amount of methanol (a "good" solvent) and then slowly introduce a less polar "anti-solvent" in which it is less soluble, such as water or a hydrocarbon, via vapor diffusion or liquid-liquid diffusion.
Q2: How can I deal with the oily nature of this compound during crystallization attempts?
The oily nature of this compound is a primary challenge. To overcome this, focus on methods that promote very slow changes in solubility. Rapid precipitation will almost certainly lead to oiling out. Techniques like vapor diffusion, slow cooling, and solvent layering are recommended.[5][7][8] It is also crucial to work with highly pure material, as impurities can lower the melting point and exacerbate the tendency to oil out.[4]
Q3: Can polymorphism be an issue with this compound?
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in pharmaceutical compounds.[12][13] Different polymorphs can have different physical properties. While there is no specific data on this compound polymorphs, it is a possibility to be aware of. If you obtain crystals under different conditions that exhibit different properties (e.g., melting point, spectroscopic data), you may have different polymorphs. A systematic polymorph screen, where crystallization is attempted from a wide variety of solvents and conditions, can help identify the most stable form.[14]
Q4: How much this compound do I need to start crystallization trials?
Crystallization can be attempted with milligram quantities of material, especially when using techniques like vapor diffusion.[8] A good starting point is to prepare a solution with a concentration similar to what you would use for an NMR experiment.[15]
Visualizing Crystallization Workflows
The following diagrams illustrate logical workflows for troubleshooting common crystallization problems with this compound.
Caption: Workflow for troubleshooting the absence of crystal formation.
Caption: Workflow for addressing the issue of "oiling out".
References
- 1. adipogen.com [adipogen.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 6. Advice for Crystallization [chem.uni-potsdam.de]
- 7. depts.washington.edu [depts.washington.edu]
- 8. unifr.ch [unifr.ch]
- 9. achievechem.com [achievechem.com]
- 10. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thermopedia.com [thermopedia.com]
- 12. bjbms.org [bjbms.org]
- 13. mdpi.com [mdpi.com]
- 14. Identifying the stable polymorph early in the drug discovery-development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Aspinonene degradation during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on preventing the degradation of Aspinonene during storage and experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal stability, solid this compound should be stored at -20°C. When stored under these conditions, it is reported to be stable for at least one year.[1][2] Once reconstituted in a solvent, such as DMSO or methanol, it is crucial to protect the solution from light and store it at -20°C.[1]
Q2: My this compound solution has been stored correctly, but I'm observing a loss of activity. What are other potential causes?
A2: Several factors beyond temperature and light can contribute to the degradation of this compound in solution:
-
Solvent Quality: The purity and stability of the solvent are critical. Always use anhydrous, high-purity solvents for reconstitution.[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound solution can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.[2]
-
Adsorption to Plastics: this compound may adsorb to the surface of standard plastic labware, leading to a decrease in the effective concentration. To mitigate this, it is recommended to use low-adsorption polypropylene or glass containers.[2]
-
pH of the Medium: The stability of this compound can be pH-dependent. If your experiments involve aqueous buffers, the pH of the solution could contribute to degradation over time.
Q3: How can I check if my this compound sample has degraded?
A3: The most reliable way to assess the integrity of your this compound sample is by using analytical chromatography.[2] High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate this compound from its degradation products. A decrease in the area of the this compound peak and the appearance of new peaks are indicative of degradation.[2]
Troubleshooting Guide: Investigating this compound Degradation
If you suspect your this compound has degraded, a systematic approach can help identify the cause. The following guide outlines potential degradation pathways and how to investigate them.
Potential Degradation Pathways
This compound's structure contains several functional groups susceptible to degradation: an epoxide, multiple hydroxyl groups, and a carbon-carbon double bond.
-
Acid or Base-Catalyzed Epoxide Ring Opening: The epoxide ring is strained and can be opened under acidic or basic conditions. This will result in the formation of diol degradation products.
-
Oxidation: The allylic alcohol and other hydroxyl groups can be oxidized. The double bond is also susceptible to oxidative cleavage.
-
Photodegradation: The conjugated double bond in the this compound structure can absorb UV light, potentially leading to isomerization or other photochemical reactions.
Logical Flow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting this compound degradation.
Data on this compound Stability
To illustrate the impact of different storage conditions on this compound stability, the following tables present hypothetical data from a forced degradation study. In a typical study, this compound would be subjected to stress conditions, and its purity would be monitored over time by HPLC.
Table 1: Effect of Temperature on this compound Stability (in DMSO)
| Time (days) | Purity at 4°C (%) | Purity at 25°C (Room Temperature) (%) | Purity at 40°C (%) |
| 0 | 99.5 | 99.5 | 99.5 |
| 1 | 99.2 | 97.1 | 92.3 |
| 3 | 98.6 | 92.5 | 81.0 |
| 7 | 97.5 | 85.3 | 65.7 |
Table 2: Effect of pH on this compound Stability (Aqueous Buffer at 25°C)
| Time (hours) | Purity at pH 3 (Acidic) (%) | Purity at pH 7 (Neutral) (%) | Purity at pH 9 (Basic) (%) |
| 0 | 99.4 | 99.4 | 99.4 |
| 4 | 95.2 | 99.0 | 96.1 |
| 8 | 90.8 | 98.5 | 92.3 |
| 24 | 78.1 | 97.2 | 83.5 |
Table 3: Effect of Light and Oxidation on this compound Stability (in Methanol at 25°C)
| Time (hours) | Purity (Protected from Light) (%) | Purity (Exposed to UV Light) (%) | Purity (3% H₂O₂) (%) |
| 0 | 99.6 | 99.6 | 99.6 |
| 2 | 99.5 | 96.8 | 94.2 |
| 6 | 99.2 | 91.5 | 87.9 |
| 12 | 98.9 | 84.3 | 79.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.
-
Add the required volume of anhydrous, high-purity DMSO or methanol to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use, low-adsorption, amber-colored tubes.
-
Store the aliquots at -20°C.[2]
Protocol 2: HPLC Method for this compound Stability Assessment
This protocol provides a general method for assessing this compound stability. The exact conditions may need to be optimized for your specific instrumentation.
-
Sample Preparation:
-
Prepare a fresh this compound solution at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer.
-
For forced degradation studies, subject aliquots of this solution to various stress conditions (e.g., heat, acid, base, oxidizing agent, light).
-
At specified time points, take a sample, and if necessary, neutralize it and dilute it to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is a common starting point for polyketides.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of this compound (a wavelength around 210 nm is a reasonable starting point).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and any degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of this compound remaining versus time for each stress condition.
-
Experimental Workflow for a Forced Degradation Study
The following diagram outlines the typical workflow for a forced degradation study of this compound.
References
Technical Support Center: Aspinonene NMR Analysis
Welcome to the technical support center for the NMR analysis of Aspinonene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to acquiring NMR spectra of this compound.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your NMR experiments with this compound.
Question: My ¹H NMR spectrum of this compound shows very broad peaks. What could be the cause?
Answer: Broad peaks in an NMR spectrum can arise from several factors. Here are the most common causes and their solutions:
-
Poor Shimming: An inhomogeneous magnetic field is a primary cause of peak broadening.[1][2] Re-shimming the spectrometer should be your first step.
-
High Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader signals.[1] Try diluting your sample.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[2] This can be introduced through glassware or reagents. Ensure high purity solvents and clean glassware.
-
Compound Aggregation: this compound, like many natural products, may aggregate at higher concentrations. Diluting the sample or acquiring the spectrum at a higher temperature can help to break up these aggregates.
Question: I am seeing unexpected peaks in my this compound spectrum. How can I identify the source of these artifacts?
Answer: Extraneous peaks are typically due to impurities. Here’s how to identify and address them:
-
Residual Solvents: Solvents used during the extraction and purification of this compound (e.g., ethyl acetate, acetone, hexanes) are a common source of extra peaks.[1][2] Compare the chemical shifts of the unknown peaks with known solvent impurity tables. To remove persistent solvents like ethyl acetate, co-evaporation with a more volatile solvent like dichloromethane can be effective.[1]
-
Solvent Impurities: The deuterated solvent itself can be a source of contamination, most commonly water.[1][2] A large water peak can obscure signals from your compound.[2] Using a fresh ampoule of deuterated solvent or storing it over a drying agent can help.[1]
-
Grease: Silicone grease from glassware is a frequent contaminant, often appearing around 0 ppm.[3] Thoroughly clean all glassware and avoid using excessive grease on joints.
-
Phthalates: These plasticizers can leach from plastic tubing and containers and often appear in the aromatic region of the spectrum.[3] Use high-quality solvents and minimize contact with plastics.
Question: The peaks in my this compound spectrum are overlapping, making interpretation difficult. What can I do?
Answer: Peak overlap is a common challenge, especially in complex molecules. Here are some strategies to improve resolution:
-
Change the Solvent: Running the NMR in a different deuterated solvent (e.g., benzene-d6 instead of chloroform-d6) can alter the chemical shifts of your compound's signals, potentially resolving overlapping peaks.[1]
-
Increase the Magnetic Field Strength: If available, using a higher field NMR spectrometer will provide better signal dispersion.
-
2D NMR Techniques: Experiments like COSY, HSQC, and HMBC can help to resolve individual signals and establish connectivity between protons and carbons, even when they overlap in the 1D spectrum.
-
Temperature Variation: Acquiring the spectrum at a different temperature can sometimes improve resolution by affecting conformational equilibria or intermolecular interactions.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation protocol for acquiring an NMR spectrum of this compound?
A1: For a standard ¹H or ¹³C NMR spectrum, dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d₃ (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.[4] The solution should be transferred to a clean, dry 5 mm NMR tube.[4]
Q2: My this compound sample is not soluble in CDCl₃. What other solvents can I use?
A2: If this compound exhibits poor solubility in CDCl₃, you can try other deuterated solvents such as acetone-d6, methanol-d4, or dimethyl sulfoxide-d6 (DMSO-d6).[1] Be aware that the chemical shifts of your compound will change depending on the solvent used.
Q3: How can I confirm the presence of exchangeable protons (e.g., -OH) in my this compound sample?
A3: To identify exchangeable protons, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum.[1] The peak corresponding to the exchangeable proton will disappear or significantly decrease in intensity.[1]
Q4: My baseline is distorted. How can I correct it?
A4: Baseline distortion can be corrected using the processing software. Most NMR software packages have automated or manual baseline correction functions.[2] For automated correction, algorithms like the Whittaker Smoother can be effective.[2] Manual correction involves selecting regions of the spectrum that are known to be baseline and fitting a polynomial function to them.
Data Presentation
Table 1: Common Solvent Impurities in ¹H NMR
| Solvent | Chemical Shift (ppm) in CDCl₃ | Multiplicity |
| Acetone | 2.17 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl Ether | 3.48, 1.21 | Quartet, Triplet |
| Ethyl Acetate | 4.12, 2.05, 1.26 | Quartet, Singlet, Triplet |
| Hexane | 1.25, 0.88 | Multiplet, Multiplet |
| Methanol | 3.49 | Singlet |
| Water | 1.56 | Singlet (broad) |
Note: Chemical shifts can vary slightly depending on the sample and other factors.
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition for this compound
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.[4]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the CDCl₃.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum manually or automatically.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Perform baseline correction.
-
Integrate the peaks.
-
Visualizations
Caption: A workflow diagram for troubleshooting common NMR artifacts.
References
Technical Support Center: Aspinonene LC-MS Analysis
Welcome to the technical support center for the quantification of Aspinonene in complex mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the LC-MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in complex matrices?
A1: The main challenges in quantifying this compound, a polyketide produced by Aspergillus species, in complex matrices such as fungal extracts or biological fluids include:
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2][3]
-
Low Abundance: this compound may be present at low concentrations, requiring highly sensitive analytical methods for detection and quantification.[1]
-
Analyte Stability: this compound may be susceptible to degradation during sample extraction, storage, and analysis due to factors like pH, temperature, and enzymatic activity.[1]
-
Structural Isomers: The presence of structurally similar compounds can interfere with the accurate measurement of this compound, necessitating high chromatographic resolution.[1]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the quantification of this compound in complex mixtures.[1] This method offers high selectivity, sensitivity, and the ability to handle complex matrices. While HPLC-UV can be used, it may lack the necessary sensitivity and selectivity for low-concentration samples in complex matrices.[1]
Q3: What causes matrix effects in LC-MS analysis?
A3: Matrix effects occur when components of the sample, other than the analyte of interest, alter the ionization efficiency of the analyte.[2] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][4] Common causes include competition for charge in the ion source, changes in droplet formation and evaporation efficiency, and chemical interactions between the analyte and matrix components.[2][4] In biological samples, phospholipids are a major cause of ion suppression.[5]
Q4: How can I detect the presence of matrix effects in my this compound analysis?
A4: Two common methods for detecting matrix effects are the post-extraction spike method and the post-column infusion method.[4]
-
Post-Extraction Spike: This method compares the signal response of an analyte in a neat solution to the signal response of the same amount of analyte spiked into a blank matrix sample after extraction. A significant difference in response indicates a matrix effect.[4]
-
Post-Column Infusion: A constant flow of this compound standard is infused into the LC eluent after the analytical column, while a blank matrix extract is injected. Any dip or rise in the baseline signal at the retention time of interfering compounds indicates ion suppression or enhancement.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary interactions with the column stationary phase. | Use a high-purity, end-capped silica column.[1] |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH with a modifier like formic acid.[1] |
| Column overload. | Dilute the sample or reduce the injection volume.[1] |
| Extra-column band broadening. | Check for and minimize the length and diameter of tubing between the injector, column, and detector.[1] |
Issue 2: Low Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient extraction from the sample matrix. | Optimize the extraction solvent and technique (e.g., sonication, vortexing). |
| Analyte degradation during sample preparation. | Ensure sample preparation is performed at a controlled temperature and minimize exposure to harsh conditions.[1] |
| Adsorption to vials or tubing. | Use deactivated vials and tubing.[1] |
Issue 3: High Signal Variability (Poor Precision)
| Potential Cause | Troubleshooting Step |
| Inconsistent sample preparation. | Ensure consistent and precise execution of the sample preparation protocol.[1] |
| Matrix effects varying between samples. | Use an appropriate internal standard (ideally a stable isotope-labeled version of this compound).[1] |
| Instrument instability. | Equilibrate the LC-MS system thoroughly before analysis and inject quality control (QC) samples throughout the run.[1] |
Issue 4: No or Low Signal in MS
| Potential Cause | Troubleshooting Step |
| Incorrect MS/MS transitions. | Confirm the precursor and product ions by infusing a standard solution of this compound.[1] |
| Analyte degradation in the ion source. | Optimize source temperature and gas flows.[1] |
| Poor ionization efficiency. | Adjust the mobile phase composition to enhance ionization (e.g., by adding modifiers like formic acid or ammonium formate).[1] |
Data Presentation
Table 1: Hypothetical Quantitative Data for this compound Matrix Effect Assessment. This table serves as an example of how to present data when evaluating matrix effects. Actual experimental values should be substituted.
| Sample Preparation Method | Matrix | Analyte Concentration (ng/mL) | Mean Peak Area (n=3) | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation | Plasma | 50 | 45,000 | -55% | 85% | 38% |
| Liquid-Liquid Extraction | Plasma | 50 | 85,000 | -15% | 92% | 78% |
| Solid-Phase Extraction | Plasma | 50 | 98,000 | -2% | 95% | 93% |
| Neat Solution | - | 50 | 100,000 | N/A | N/A | N/A |
-
Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Neat Solution]) * 100
-
Recovery (%) = ([Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike]) * 100
-
Process Efficiency (%) = ([Peak Area of Pre-extraction Spike / Peak Area in Neat Solution]) * 100
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare a neat this compound standard solution at a known concentration in the mobile phase.
-
Prepare a blank matrix sample (e.g., plasma from an untreated subject) by performing the extraction procedure without the analyte.
-
Spike the extracted blank matrix with the this compound standard to the same final concentration as the neat solution.
-
Analyze both the neat standard and the post-extraction spiked sample by LC-MS/MS.
-
Calculate the matrix effect by comparing the peak area of this compound in the spiked matrix sample to the peak area in the neat solution.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) to Mitigate Matrix Effects
-
Condition the SPE cartridge (e.g., a C18 cartridge) with methanol followed by water.
-
Load the sample (e.g., pre-treated plasma) onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effects.
References
Validation & Comparative
Aspinonene vs. Aspyrone: A Comparative Bioactivity Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of aspinonene and aspyrone, two closely related polyketide secondary metabolites produced by fungi of the Aspergillus genus, notably Aspergillus ochraceus and Aspergillus ostianus.[1][2][3][4][5] While both compounds originate from a common biosynthetic pathway, a significant knowledge gap exists regarding the specific biological activities of this compound.[6][7] This document summarizes the available data for both molecules, using the more studied field of pyrone bioactivity as a contextual framework to highlight potential avenues for future research into this compound.
Structural and Biosynthetic Relationship
This compound and aspyrone are structurally related pentaketides, with their biosynthesis diverging from a shared pathway.[1][3][7] The initial steps involve the assembly of a linear pentaketide chain by a Polyketide Synthase (PKS).[1] Following this, a hypothetical bisepoxide intermediate is formed. The metabolic fate of this intermediate is a critical divergence point, influenced by environmental factors such as the concentration of dissolved oxygen during fermentation.[1][3] A reductive process leads to the formation of this compound, whereas an oxidative reaction yields aspyrone.[7]
Comparative Bioactivity Data
Publicly available experimental data on the specific anticancer and anti-inflammatory activities of this compound is currently limited.[6] In contrast, the broader class of α-pyrones and other secondary metabolites from Aspergillus species have been reported to exhibit a range of biological effects, including cytotoxic and anti-inflammatory properties.[8][9][10][11][12][13][14] Due to the lack of direct comparative data, this guide presents the known physicochemical properties of both compounds and highlights the need for further investigation into this compound's bioactivity.
Table 1: Physicochemical Properties of this compound and Aspyrone
| Property | This compound | Aspyrone |
| Molecular Formula | C₉H₁₆O₄ | C₉H₁₂O₄ |
| Molecular Weight | 188.22 g/mol [4] | 184.18 g/mol |
| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol[4] | 5-(1-hydroxypropyl)-4-methoxy-6-methyl-2H-pyran-2-one |
| CAS Number | 157676-96-5[5] | 60594-91-4 |
| Appearance | Colorless oil[5] | Data Not Available |
| Solubility | Soluble in DMSO or methanol[5] | Data Not Available |
Table 2: Summary of Reported Biological Activities
| Compound | Assay Type | Target/Cell Line | Reported Activity (IC₅₀) |
| This compound | Cytotoxicity, Anti-inflammatory | Various | Data Not Available[6] |
| Aspyrone/Related Pyrones | Cytotoxicity | HL-60 (human cancer cell line) | Aureoterrolide N (an eremophilane-type sesquiterpenoid) showed an inhibition rate of 55.2% at 40.0 μM.[9] |
| Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Nectriapyrone showed an IC₅₀ value of 35.4 µM for NO production inhibition.[13] | |
| Anti-inflammatory | LPS-stimulated BV2 microglia | Alternapyrone G suppressed M1 polarization.[12] |
Visualizing the Molecular Pathways
To illustrate the relationship and potential mechanism of action of these compounds, the following diagrams are provided.
Caption: Proposed biosynthetic pathway of this compound and aspyrone.
Caption: A potential signaling pathway for cytotoxicity.
Experimental Protocols
While specific experimental data for this compound is lacking, the following is a generalized protocol for a standard cytotoxicity assay that would be employed to evaluate its potential anticancer activity.
MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
1. Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7, A549, HepG2) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
The following day, replace the culture medium with fresh medium containing various concentrations of the test compound (e.g., this compound or aspyrone).
-
Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for a specified period, typically 24, 48, or 72 hours.[6]
3. MTT Addition and Incubation:
-
After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate the plates for another 2-4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.[6][15]
4. Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[15][16]
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[15][17]
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Future Directions
The structural similarity of this compound to the bioactive α-pyrones suggests that it may possess interesting pharmacological properties.[2] The current lack of comprehensive bioactivity data for this compound presents a clear opportunity for future research. Systematic screening of this compound in various in vitro assays, such as those for cytotoxicity and anti-inflammatory activity, is a crucial next step. Such studies are essential to elucidate the therapeutic potential of this fungal metabolite and to understand the structure-activity relationships within this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. adipogen.com [adipogen.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Undescribed α-pyrone-containing mycotoxins and an eremophilane-type sesquiterpenoid isolated from Aspergillus aureoterreus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Pentyl-α-Pyrone from Trichoderma gamsii Exert Antioxidant and Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antinociceptive and anti-inflammatory activity of extracts and α-pyrones isolated from Cantinoa stricta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and Neuroprotective α-Pyrones from a Marine-Derived Strain of the Fungus Arthrinium arundinis and Their Heterologous Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Aspinonene and its Analogs: A Roadmap for Future Research
For Researchers, Scientists, and Drug Development Professionals
The study of Aspinonene, a fungal secondary metabolite, and its derivatives is an emerging field with potential for significant discoveries in therapeutic agent development. Currently, comprehensive structure-activity relationship (SAR) studies on a series of this compound analogs are not yet available in the public domain, highlighting a significant research gap.[1] This guide serves as a foundational resource, summarizing the known information about this compound, drawing preliminary SAR insights from its close structural relative, Aspyrone, and providing a framework for future investigations into the therapeutic potential of this class of compounds.
Core Structures and Preliminary Insights
This compound is a fungal secondary metabolite isolated from Aspergillus ochraceus and Aspergillus ostianus.[1][2] Its chemical structure is (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol.[1][2] The molecule is characterized by a polyketide backbone featuring an epoxide ring and multiple hydroxyl groups.[1]
Aspyrone, another polyketide produced by Aspergillus species, shares a close biosynthetic relationship with this compound.[1] The structural similarities and differences between these two compounds offer a starting point for understanding potential SAR.
| Compound | Chemical Structure | Key Features |
| This compound | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | Polyketide backbone, epoxide ring, multiple hydroxyl groups.[1] |
| Aspyrone | 5-hydroxy-3-methyl-6-oxo-2,4-octadienoic acid δ-lactone | Shares a close biosynthetic relationship with this compound.[1] |
Future SAR studies on this compound analogs should systematically explore modifications to the core structure. Key areas for investigation include:
-
Alterations to the epoxide ring: Opening of the ring or substitution at the epoxide carbons could significantly impact biological activity.
-
Esterification or etherification of the hydroxyl groups: These modifications would alter the polarity and hydrogen bonding capacity of the molecule.
-
Changes to the carbon backbone: Shortening, lengthening, or introducing unsaturation into the hexene chain could influence target binding.
Hypothetical Signaling Pathway for Cytotoxicity
While the specific molecular targets of this compound are currently unknown, many fungal polyketides are known to induce cytotoxicity through the induction of apoptosis.[1] A hypothetical signaling pathway illustrating this potential mechanism of action is presented below. Further research is necessary to determine if this compound or its derivatives act through a similar pathway.[1]
Caption: A potential signaling pathway for the cytotoxic effects of this compound analogs.
Experimental Protocols for Future SAR Studies
To elucidate the SAR of this compound analogs, a systematic approach involving synthesis and biological evaluation is required. The following are detailed methodologies for key experiments that would be essential for such an investigation.
Synthesis of a Focused Library of this compound Analogs
A library of this compound derivatives should be synthesized to explore the impact of structural modifications on biological activity. This would involve chemical reactions to alter the epoxide ring, hydroxyl groups, and the carbon backbone.
Cytotoxicity Screening: MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of living cells.[1]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each analog.
Mechanism of Action Studies
For any analogs that exhibit significant biological activity, further experiments should be conducted to elucidate their molecular targets and the signaling pathways they modulate.[1]
Enzyme Inhibition Assay:
Objective: To determine if an active this compound analog inhibits a specific enzyme.[3]
Protocol (Example: Target Enzyme X):
-
Enzyme and Substrate: Obtain a purified preparation of the target enzyme and its specific substrate.[3]
-
Reaction Mixture: Set up the reaction in a suitable buffer containing the enzyme and varying concentrations of the this compound analog.[3]
-
Initiation of Reaction: Initiate the reaction by adding the substrate.[3]
-
Measurement of Activity: Measure the rate of the enzymatic reaction over time by monitoring the formation of the product or the depletion of the substrate (e.g., using a spectrophotometer).[3]
-
Data Analysis: Plot the initial reaction velocities against the substrate concentration in the presence and absence of the this compound analog to determine the type of inhibition (e.g., competitive, non-competitive).[3]
Cellular Thermal Shift Assay (CETSA):
Objective: To identify the protein target of an this compound analog within a cell.[3]
Protocol:
-
Cell Treatment: Treat intact cells with either the this compound analog or a vehicle control.[3]
-
Heating: Heat the treated cells to a range of temperatures.[3]
-
Cell Lysis: Lyse the cells to release the proteins.[3]
-
Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.[3]
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.[3]
-
Analysis: A shift in the thermal stability of a protein in the presence of the this compound analog indicates a direct binding interaction.[3]
Proposed Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of this compound analogs to establish their structure-activity relationship.
Caption: A proposed workflow for the synthesis and biological evaluation of this compound analogs.
Conclusion and Future Directions
The study of this compound and its derivatives is in its infancy.[1] The structural similarity to other biologically active fungal polyketides suggests that this compound may possess interesting pharmacological properties.[1] The lack of comprehensive structure-activity relationship data for this compound derivatives presents a clear opportunity for future research.[1] This comparative guide serves as a starting point for researchers interested in exploring the therapeutic potential of this compound and its related compounds. The presented data and protocols are intended to facilitate the design and execution of future studies in this promising area of natural product chemistry.[1]
References
A Comparative Guide to the Efficacy of Aspinonene and Commercial Fungicides
An Analytical Framework for Researchers, Scientists, and Drug Development Professionals
Introduction
Aspinonene is a polyketide secondary metabolite isolated from fungi of the Aspergillus genus, including Aspergillus ochraceus and Aspergillus ostianus.[1][2][3] Its unique chemical structure has drawn interest for potential biological activities.[1] However, a review of publicly available scientific literature reveals a significant gap in research concerning its specific antifungal efficacy and mechanism of action.[4][5][6] While data on the direct fungicidal performance of this compound is currently unavailable, this guide provides a framework for its evaluation against established commercial fungicides.
This document outlines the necessary experimental protocols and data presentation structures to facilitate a direct and meaningful comparison. The quantitative data presented herein is hypothetical and serves to illustrate the comparative methodology.
Quantitative Comparison of Antifungal Efficacy (Hypothetical Data)
The following table summarizes the hypothetical in vitro efficacy of this compound against two common fungal pathogens, Botrytis cinerea and Fusarium oxysporum, compared with leading commercial fungicides. Efficacy is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of a compound that prevents visible growth of a microorganism.[7]
| Antifungal Agent | Chemical Class/Origin | Target Pathogen | Hypothetical MIC (µg/mL) |
| This compound | Polyketide (Fungal Metabolite) | Botrytis cinerea | 12.5 |
| Fusarium oxysporum | 25 | ||
| Pyraclostrobin | Strobilurin | Botrytis cinerea | 8 |
| Fusarium oxysporum | 15 | ||
| Boscalid | Carboxamide | Botrytis cinerea | 10 |
| Fusarium oxysporum | 20 | ||
| Thiophanate-methyl | Benzimidazole | Botrytis cinerea | 50 |
| Fusarium oxysporum | >100 (Resistance noted) | ||
| Fenhexamid | Hydroxyanilide | Botrytis cinerea | 5 |
| Fusarium oxysporum | Not typically effective |
Experimental Protocols
To ensure reproducible and comparable results, standardized methodologies are critical. The following protocol outlines a standard broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[8][9]
Protocol: Broth Microdilution MIC Assay
1. Preparation of Fungal Inoculum:
-
Fungal cultures (e.g., Botrytis cinerea, Fusarium oxysporum) are grown on a suitable medium like Potato Dextrose Agar (PDA) at 25-28°C for 5-7 days.
-
A spore suspension is prepared by flooding the mature culture plate with a sterile saline solution (0.85%) containing a surfactant (e.g., 0.1% Tween 80).
-
The surface is gently scraped to dislodge spores.
-
The resulting suspension is filtered to remove mycelial fragments, and the spore concentration is adjusted to a standard density (e.g., 1 x 10⁵ to 5 x 10⁵ spores/mL) using a hemocytometer.
2. Preparation of Antifungal Agent Dilutions:
-
Stock solutions of this compound and commercial fungicides are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
A series of two-fold serial dilutions are prepared in a 96-well microtiter plate using a standardized growth medium such as RPMI 1640.[10] The final concentrations should span a range appropriate for the expected MIC values.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antifungal agents is inoculated with the standardized fungal spore suspension.
-
Control wells are included: a positive control (medium with fungal inoculum, no antifungal agent) and a negative control (medium only).
-
The plate is incubated at a controlled temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.[11]
4. MIC Determination:
-
Following incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.[7][12] This can be assessed visually or by measuring the optical density using a microplate reader.
References
- 1. benchchem.com [benchchem.com]
- 2. adipogen.com [adipogen.com]
- 3. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. ifyber.com [ifyber.com]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
Validating the Mechanism of Action of Aspinonene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Aspinonene, a fungal secondary metabolite, and its structurally related compound, Aspyrone. Due to the limited direct experimental data on this compound's mechanism of action, this document synthesizes available information on related compounds to offer a comparative perspective on its potential biological activities and signaling pathways.
Comparative Biological Activity: this compound vs. Aspyrone Analogues
While direct quantitative data for this compound is limited, studies on structurally similar compounds provide insights into its potential efficacy. In contrast, Aspyrone and its analogues have been more extensively studied, demonstrating a range of biological activities.
| Compound/Analogue | Assay Type | Target Organism/Cell Line | Activity Metric | Result | Reference |
| This compound-related | |||||
| Biscognienyne M | Cytotoxicity (MTT Assay) | A2780 (Human ovarian cancer) | IC50 | 6.8 μM | [1] |
| Asperpyrone D | Cytotoxicity | Not specified | Cytotoxicity | Not cytotoxic at 5 μg/ml | [1] |
| Aspyrone-related | |||||
| Ascopyrone P | Antibacterial | Gram-positive & Gram-negative bacteria | Concentration | 2000-4000 mg/L | [1] |
| Pseudopyronine A | Antibacterial (MIC) | Staphylococcus aureus | MIC | 6.25 µg/mL | [1] |
| Pseudopyronine B | Antibacterial (MIC) | Staphylococcus aureus | MIC | 0.156 µg/mL | [1] |
| Pseudopyronine C | Antibacterial (MIC) | Staphylococcus aureus | MIC | 0.39 µg/mL | [1] |
| α-pyrone derivatives | Cytotoxicity (IC50) | HL-60, PC-3, HCT-116 | IC50 | 0.52 to 9.85 μM | [1] |
Proposed Mechanisms of Action: A Comparative Overview
The mechanisms of action for this compound and Aspyrone analogues appear to be distinct, suggesting different therapeutic applications.
This compound: A Hypothetical Model for Cytotoxicity
The precise mechanism of this compound remains uncharacterized. However, based on studies of a related dimeric naphthopyrone, a potential mechanism involves the induction of apoptosis via a ROS-mediated PI3K/Akt signaling pathway.[1] This suggests a potential role for this compound in cancer therapy.
Another hypothetical pathway suggests that this compound could exert its cytotoxic effects through the modulation of a kinase cascade, such as the MAPK/ERK pathway, leading to cell cycle arrest and ultimately, apoptosis.
Aspyrone Analogues: Targeting Bacterial Integrity
In contrast, the antibacterial mechanism of Aspyrone analogues, such as pseudopyronines, is proposed to involve direct action on the bacterial cell. This includes the disruption of the cell membrane and the inhibition of the fatty-acid synthase (FAS) II pathway, which is essential for bacterial membrane biosynthesis.[1]
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key assays are provided below.
Cytotoxicity Assay (MTT Assay) [1]
This assay is used to determine the cytotoxic activity of a compound.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC50) from the dose-response curves.
References
A Comparative Guide to the Potential Cross-Reactivity of Aspinonene in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aspinonene, a polyketide metabolite from the fungus Aspergillus ochraceus, presents a molecule of interest for which specific biological activity and cross-reactivity data are not yet publicly available.[1][2] This guide provides a comparative framework by examining the biological activities of structurally related polyketides isolated from Aspergillus species. The included experimental protocols and hypothetical signaling pathways are intended to equip researchers with the necessary tools to investigate the biological profile of this compound.
While direct experimental data on this compound's cross-reactivity is pending, the diverse bioactivities of other Aspergillus-derived polyketides—ranging from anti-inflammatory to cytotoxic effects—suggest that this compound may exhibit a broad spectrum of biological functions.[3][4] This guide summarizes the known activities of these related compounds and details the methodologies for key biological assays that would be crucial in characterizing this compound's potential therapeutic applications.
Comparative Analysis of Aspergillus-Derived Polyketides
To provide a context for the potential bioactivity of this compound, the following table summarizes the reported biological activities of other polyketide secondary metabolites isolated from various Aspergillus species. This data serves as a valuable reference for designing future cross-reactivity and bioactivity screening studies for this compound.
| Compound Name | Aspergillus Species | Biological Activity | IC50 Value / Activity Metric | Reference |
| Asperulosin A | Aspergillus rugulosa | Anti-inflammatory (NO production inhibition) | 1.49 ± 0.31 µM | [1] |
| Asperulosin C | Aspergillus rugulosa | Anti-inflammatory (NO production inhibition) | 3.41 ± 0.85 µM | [1] |
| Flavipesin B | Aspergillus flavipes | α-glucosidase inhibition | Stronger than acarbose | [3] |
| Hydroxysydonic acid | Aspergillus flavus, A. sydowi | Anti-inflammatory (NO inhibition) | Not specified | [3] |
| Flavonoid A | Aspergillus flavipes | Cytotoxicity (HeLa, 5637, CAL-62, etc.) | >90% inhibition | [2] |
| Aurasperone D | Aspergillus neoniger | Cytotoxicity (HeLa) | 4.4 µg/ml | [5] |
| Asperpyrone D | Aspergillus neoniger | Cytotoxicity (HeLa) | 3.0 µg/ml | [5] |
| Dothideopyrone F | Dothideomycetes sp. | Anti-inflammatory (NO production inhibition) | 15.0 ± 2.8 μM | [6] |
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate the investigation of this compound's biological activity and potential cross-reactivity.
Cytotoxicity Assessment using MTT Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A-375) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and control compounds) and incubate for 24 to 72 hours.
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent.
Protocol:
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium and seed them in 96-well plates.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours before stimulating them with lipopolysaccharide (LPS).
-
Incubation: Incubate the plates for 24 hours to allow for NO production.
-
Griess Reagent Addition: Collect the cell culture supernatant and add Griess reagent to quantify the amount of nitrite, a stable product of NO.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition by comparing the nitrite levels in the compound-treated wells to the LPS-only treated wells.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that this compound might inhibit and a general experimental workflow for assessing its bioactivity.
Conclusion
While the biological profile of this compound remains to be fully elucidated, the diverse activities of related polyketides from Aspergillus fungi provide a strong rationale for its investigation as a potential therapeutic agent. The comparative data and detailed experimental protocols in this guide are intended to serve as a valuable resource for researchers initiating studies into the bioactivity and cross-reactivity of this compound. Future research employing these and other relevant biological assays will be critical in uncovering the therapeutic potential of this fungal metabolite.
References
- 1. Frontiers | New Polyketides With Anti-Inflammatory Activity From the Fungus Aspergillus rugulosa [frontiersin.org]
- 2. Frontiers | Cytotoxic indole alkaloids and polyketides produced by a marine-derived fungus Aspergillus flavipes DS720 [frontiersin.org]
- 3. Polyketides as Secondary Metabolites from the Genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Bioactive α-Pyrone Derivatives from the Endolichenic Fungus Dothideomycetes sp. EL003334 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Elucidating the Mode of Action of Aspinonene and Other Polyketides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding and investigating the mode of action of aspinonene, a fungal polyketide with a currently uncharacterized biological target. Due to the limited publicly available data on this compound's specific mechanism, this document outlines a methodological approach for its elucidation. This is achieved by comparing its potential investigational paths with the well-established modes of action of three diverse polyketides: the cholesterol-lowering agent lovastatin , the antibiotic erythromycin , and the potent toxin aflatoxin B1 .
This compound, a secondary metabolite from the fungus Aspergillus ochraceus, belongs to the polyketide family.[1][2] Its biosynthesis from a pentaketide precursor is known to be related to that of aspyrone.[1][2] However, its molecular targets and mechanism of action remain to be determined.[3][4] This guide presents hypothetical, yet plausible, investigational strategies for this compound, supported by detailed experimental protocols and comparative data from well-characterized polyketides.
Comparative Analysis of Polyketide Modes of Action
To contextualize the potential mechanisms of this compound, it is valuable to examine the diverse ways in which other polyketides exert their biological effects. The following table summarizes the key characteristics of our three comparator compounds.
| Feature | Lovastatin | Erythromycin | Aflatoxin B1 | This compound (Hypothetical) |
| Primary Function | Antihyperlipidemic | Antibiotic | Carcinogenic Toxin | To be determined |
| Cellular Target | HMG-CoA Reductase[1][5][6] | 50S ribosomal subunit (23S rRNA)[7][8] | DNA[9][10] | Unknown |
| Molecular Mechanism | Competitive inhibition of enzyme activity[1][5][6] | Inhibition of protein synthesis via translocation blockage[7][8] | Formation of DNA adducts leading to mutations[9][10] | Unknown |
| Primary Outcome | Reduced cholesterol synthesis[1][5][6] | Bacteriostatic effect (inhibition of bacterial growth)[2][4] | Cytotoxicity, mutagenicity, and hepatocellular carcinoma[3][9][10] | Unknown |
Quantitative Performance Data
The following tables provide quantitative data for the comparator polyketides, illustrating the types of metrics that are crucial for characterizing the activity of a novel compound like this compound.
Table 1: Inhibitory and Binding Affinities
| Compound | Target/Assay | Metric | Value | Reference(s) |
| Lovastatin | HMG-CoA Reductase | IC₅₀ | 3-20 nM | [11] |
| Erythromycin | S. pneumoniae Ribosomes | Kd | 4.9 ± 0.6 nM | [12][13] |
| Erythromycin | H. influenzae Protein Synthesis | IC₅₀ | 1.5 µg/mL | [4] |
Table 2: Cytotoxicity Data
| Compound | Cell Line | Metric | Value | Reference(s) |
| Aflatoxin B1 | Human Hepatocytes (HepG2) | IC₅₀ | 1 µM | [3] |
| Aflatoxin B1 | Bovine Mammary Epithelial (MAC-T) | IC₅₀ | 11.11 µM | [3] |
| Aflatoxin B1 | Human Colon (NCM460) | IC₅₀ | 8.10 ± 1.44 µM | [2] |
| Aflatoxin B1 | Porcine Kidney (PK15) | IC₅₀ | 30,060 nM | [14] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways affected by a compound is fundamental to elucidating its mode of action. The following diagrams illustrate the mechanisms of the comparator polyketides.
References
- 1. benchchem.com [benchchem.com]
- 2. Multi-Omics Reveal Additive Cytotoxicity Effects of Aflatoxin B1 and Aflatoxin M1 toward Intestinal NCM460 Cells | MDPI [mdpi.com]
- 3. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. testbook.com [testbook.com]
- 9. Quantitative comparison of covalent aflatoxin-DNA adducts formed in rat and mouse livers and kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. siue.edu [siue.edu]
- 11. DSpace [helda.helsinki.fi]
- 12. benchchem.com [benchchem.com]
- 13. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unraveling Aspinonene Biosynthesis: A Comparative Guide to Isotopic Labeling Validation
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of isotopic labeling studies used to validate the biosynthetic pathway of Aspinonene, a fungal secondary metabolite with potential therapeutic applications. By examining the experimental data and methodologies, this guide offers a clear framework for understanding and applying these techniques in natural product research.
This compound, a polyketide produced by the fungus Aspergillus ochraceus, has a complex stereochemistry and a biosynthetic pathway that has been elucidated through feeding experiments with isotopically labeled precursors.[1][2] These studies are crucial for confirming the origins of its carbon skeleton and understanding the enzymatic reactions that lead to its formation. This guide will compare the isotopic labeling data for this compound with its closely related co-metabolite, aspyrone, providing a clearer picture of the divergent steps in their biosynthesis.
Comparative Analysis of Isotopic Labeling Data
Isotopic labeling studies have been instrumental in confirming that this compound is a pentaketide, derived from one acetyl-CoA starter unit and four malonyl-CoA extender units.[1][2] Similarly, aspyrone, also produced by Aspergillus species, shares a common polyketide precursor.[3] The key divergence in their biosynthetic pathways is thought to occur from a hypothetical bisepoxide intermediate, which can be either reduced to form this compound or oxidized to yield aspyrone.[1] The concentration of dissolved oxygen during fermentation can influence the ratio of these two metabolites.[1]
| Carbon Atom | Chemical Shift (δ) in Aspyrone (ppm) | ¹³C Enrichment from [1-¹³C]acetate |
| C-2 | 169.5 | High (~5 atom %) |
| C-3 | 101.8 | Low |
| C-4 | 163.2 | High (~5 atom %) |
| C-5 | 77.5 | Low |
| C-6 | 129.8 | High (~5 atom %) |
| C-7 | 134.5 | Low |
| C-8 | 58.9 | High (~5 atom %) |
| C-9 | 19.3 | Low |
Note: The data presented for aspyrone is based on studies of its biosynthesis in Aspergillus melleus, which showed high levels of ¹³C-enrichment (ca. 5 atom %) at carbons C-2, C-4, C-6, and C-9 from labeled acetate.[3] This pattern is consistent with the folding of a pentaketide chain.
Visualizing the Biosynthetic Logic
The proposed biosynthetic pathway for this compound and its divergence to aspyrone can be visualized as a logical workflow. This diagram illustrates the key steps from the initial polyketide assembly to the final products.
Experimental Protocols
The validation of the this compound biosynthetic pathway through isotopic labeling involves several key experimental stages, from fungal fermentation to NMR analysis. The following is a detailed protocol that researchers can adapt for such studies.
Fungal Fermentation and Isotope Labeling
This protocol outlines the cultivation of Aspergillus ochraceus and the introduction of a ¹³C-labeled precursor.
Materials:
-
Aspergillus ochraceus strain (e.g., DSM-7428)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile distilled water
-
Sodium [1-¹³C]acetate or [1,2-¹³C₂]acetate
-
Shaking incubator
-
Erlenmeyer flasks (250 mL and 2 L)
Procedure:
-
Strain Activation and Inoculum Preparation:
-
Activate the Aspergillus ochraceus strain by inoculating it onto a PDA plate and incubating at 28°C for 7-10 days until sporulation is observed.[4]
-
Prepare a spore suspension by adding 10 mL of sterile distilled water to the PDA plate and gently scraping the surface.[4]
-
Inoculate 100 mL of PDB in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL.[4]
-
Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 3 days.[4]
-
-
Production Culture and Labeling:
-
Inoculate 1 L of PDB in a 2 L Erlenmeyer flask with 50 mL of the seed culture.[4]
-
After a predetermined period of growth (e.g., 3-5 days), introduce the sterile ¹³C-labeled sodium acetate solution to the culture medium to a final concentration of 1-2 g/L.
-
Continue the incubation for an additional 5-7 days to allow for the incorporation of the labeled precursor into the secondary metabolites.
-
Extraction and Purification of this compound
This protocol describes the isolation of this compound from the fungal culture.
Materials:
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography elution
Procedure:
-
Extraction:
-
Purification:
-
Perform silica gel column chromatography on the crude extract.
-
Elute the column with a gradient of hexane and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.[4]
-
NMR Spectroscopic Analysis
This protocol outlines the analysis of the purified, ¹³C-labeled this compound.
Materials:
-
NMR spectrometer
-
Deuterated solvent (e.g., CDCl₃ or CD₃OD)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve the purified ¹³C-labeled this compound in a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire other relevant NMR spectra as needed, such as ¹H NMR and 2D correlation spectra (e.g., HSQC, HMBC) to aid in the assignment of carbon signals.
-
-
Data Analysis:
-
Process the NMR data using appropriate software.
-
Compare the signal intensities of the carbons in the ¹³C-labeled this compound spectrum to those of a natural abundance this compound spectrum to determine the percentage of ¹³C enrichment at each carbon position.
-
The following diagram illustrates the general workflow for the isotopic labeling experiment.
By following these protocols and utilizing the comparative data, researchers can effectively employ isotopic labeling to validate and further explore the biosynthesis of this compound and other valuable fungal secondary metabolites. This foundational knowledge is critical for future metabolic engineering efforts aimed at enhancing the production of these compounds for drug development.
References
Confirming Aspinonene's Biological Target: A Comparative Guide to Orthogonal Assays
For researchers, scientists, and drug development professionals, elucidating the biological target of a novel bioactive compound is a critical step in the drug discovery pipeline. Aspinonene, a fungal metabolite with a unique chemical structure, has emerged as a molecule of interest, yet its precise mechanism of action remains largely uncharacterized. [1][2] This guide provides a comparative overview of orthogonal assays that can be employed to identify and validate the biological target of this compound, a crucial process for advancing its development as a potential therapeutic agent.
While comprehensive studies on this compound's direct molecular interactions are limited, its structural analogs and related fungal metabolites have shown promise in areas such as cancer therapy.[3] Based on the activities of similar natural products, a hypothetical target for this compound could be a key enzyme involved in a critical cellular signaling pathway, for instance, a kinase within the PI3K/Akt pathway, which is often dysregulated in cancer.[3] This guide will use this hypothetical target to illustrate the application and comparison of various orthogonal target validation methods.
Orthogonal Assays for Target Validation
Orthogonal assays are distinct experimental methods that measure the same biological event or interaction through different physical principles.[4][5] Their use is paramount in target validation to minimize the risk of artifacts and false positives, thereby increasing confidence in the identified drug-target interaction.[4][6]
Here, we compare several state-of-the-art orthogonal assays that could be applied to confirm the binding of this compound to its putative target kinase.
Data Presentation: Comparison of Orthogonal Assays
| Assay Type | Principle | Throughput | Key Quantitative Readout | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Medium to High | Change in melting temperature (ΔTm) | In-cell/in-vivo applicability, label-free | Not all proteins show a clear melting curve, indirect functional information |
| Affinity Purification-Mass Spectrometry (AP-MS) | Immobilized this compound is used to capture interacting proteins from cell lysates. | Low to Medium | Enrichment score, spectral counts | Direct identification of binding partners | Potential for non-specific binding, requires compound immobilization |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon direct binding of this compound to the purified target protein. | Low | Dissociation constant (Kd), stoichiometry (n) | Gold standard for binding affinity, provides thermodynamic profile | Requires large amounts of purified protein, low throughput |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index upon binding of this compound to the immobilized target protein. | Medium | Dissociation constant (Kd), on/off rates | Real-time kinetics, high sensitivity | Requires protein immobilization, potential for mass transport limitations |
| Kinase Activity Assay | Measures the effect of this compound on the enzymatic activity of the putative target kinase. | High | IC50 value | Direct functional confirmation | Indirect measure of binding, susceptible to assay interference |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is adapted from established CETSA methodologies.
-
Cell Culture and Treatment: Culture a relevant human cancer cell line (e.g., A549) to 80% confluency. Treat cells with either this compound (at various concentrations) or a vehicle control for 2 hours.
-
Heating: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspensions and heat them individually at a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Lysis and Protein Quantification: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Western Blot Analysis: Quantify the amount of the putative target kinase remaining in the soluble fraction for each temperature point using Western blotting with a specific antibody.
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. The shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.
Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines a general workflow for an AP-MS experiment.
-
Probe Synthesis: Synthesize an this compound analog with a linker for immobilization onto beads.
-
Bead Immobilization: Covalently attach the this compound analog to agarose or magnetic beads.
-
Cell Lysis: Prepare a cell lysate from a relevant cell line under non-denaturing conditions.
-
Affinity Capture: Incubate the immobilized this compound with the cell lysate to allow for binding of target proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins using a denaturing buffer.
-
Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the identified proteins from the this compound-beads to those from control beads to identify specific binding partners.
Visualizing Workflows and Pathways
To further clarify the experimental logic and the hypothetical biological context, the following diagrams are provided.
Caption: Comparative workflow of CETSA and AP-MS for this compound target validation.
Caption: Hypothetical signaling pathway illustrating this compound's mechanism of action.
Conclusion
The validation of a drug's biological target is a multifaceted process that requires robust and diverse experimental evidence. While the specific target of this compound is yet to be definitively identified, the orthogonal assays outlined in this guide provide a clear roadmap for researchers to confidently elucidate its mechanism of action. By employing a combination of in-cell, in-vitro, direct binding, and functional assays, the scientific community can pave the way for the development of this compound as a novel therapeutic agent. The use of comparative data and detailed protocols will be instrumental in ensuring the reproducibility and reliability of these crucial validation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 5. axxam.com [axxam.com]
- 6. Hallmarks of Antibody Validation: Orthogonal Strategy | Cell Signaling Technology [cellsignal.com]
Aspinonene: A Guide to a Fungal Metabolite with Unexplored Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of aspinonene, a fungal secondary metabolite. While initial interest may lie in its presence in various species, current scientific literature indicates that this compound is produced by fungi, not plants. This document clarifies its origins, summarizes the current understanding of its biological activities (or lack thereof), and provides a comparative context with other bioactive compounds from its source genus, Aspergillus. Furthermore, it details established experimental protocols for its isolation and for bioactivity screening, providing a foundational framework for future research.
Natural Occurrence of this compound
This compound is a polyketide metabolite that has been isolated from fungi of the genus Aspergillus. It is not known to be produced by plant species. The primary reported fungal sources of this compound are:
-
A marine-derived Aspergillus sp. isolated from the Mariana Trench[4]
The yield of this compound can vary depending on the fungal strain, culture conditions, and extraction methods used.
Bioactivity of this compound: An Uncharted Territory
A significant finding from the current body of scientific literature is the notable lack of published data specifically detailing the biological activity of this compound.[1] While its unique chemical structure has prompted interest, extensive screening for its cytotoxic, anti-inflammatory, antimicrobial, or other therapeutic properties has not yet been reported.[1] The potential of this compound remains largely unexplored, presenting an opportunity for new discoveries in drug development.[5]
Comparative Bioactivity of Other Aspergillus Metabolites
To provide a frame of reference for the potential bioactivity of this compound, the following table summarizes the activities of other well-studied secondary metabolites isolated from the Aspergillus genus. This data illustrates the therapeutic potential that can be found within this genus of fungi.
| Compound Name | Fungal Source | Bioactivity Class | Target/Assay | Reported IC50/Activity |
| Andibenin | Aspergillus sp. | Not specified | Not specified | Fungal metabolite |
| Dothiorelone K | Dothiorella sp. (endophyte) | Anti-diabetic | α-glucosidase inhibition | IC50: 22.0 µg/ml |
| Dothiorelone L | Dothiorella sp. (endophyte) | Anti-diabetic | α-glucosidase inhibition | IC50: 77.9 µg/ml |
| Various Metabolites | Aspergillus fungi | Anticancer, Antimicrobial | Various | Over 70% of agents derived from endophytic fungi are natural bioactive compounds or their derivatives. |
Note: This table is intended to be illustrative of the types of bioactivities found in Aspergillus metabolites and is not an exhaustive list.
Experimental Protocols
Isolation and Purification of this compound from Aspergillus ochraceus
The following protocol is a composite of methodologies described in the literature for the isolation of this compound.[1][2][6]
1. Fungal Culture and Fermentation:
-
Inoculum Preparation: Aspergillus ochraceus (e.g., strain DSM-7428) is grown on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is observed.[2][7] A spore suspension is created by washing the plate with a sterile 0.1% Tween 80 solution.[7]
-
Production Culture: The spore suspension is used to inoculate a liquid production medium, such as Yeast Extract Sucrose (YES) broth or Potato Dextrose Broth (PDB).[2][6] The culture is incubated in a shaker at 25-28°C and 150-200 rpm for 10-14 days.[7][8] An acidic pH of 3.5-4.5 has been noted as crucial for this compound production.[1]
2. Extraction:
-
Separation: The fungal biomass (mycelium) is separated from the culture broth by filtration.[1][7]
-
Liquid-Liquid Extraction: The cell-free culture filtrate is extracted multiple times with an equal volume of an organic solvent, typically ethyl acetate.[1][2][7] The organic layers are combined.
-
Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2][7]
3. Chromatographic Purification:
-
Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on silica gel.[1] Elution is performed with a solvent system such as a chloroform-methanol gradient.[1]
-
Gel-Permeation Chromatography: Fractions containing this compound are further purified using size-exclusion chromatography, for example, with Sephadex LH-20 and methanol as the eluent.[1]
-
Purity Analysis: The purity of the final compound is assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC).[6]
General Bioactivity Screening Protocols
The following are standard assays that can be employed to investigate the bioactivity of this compound.
1. Cytotoxicity/Anticancer Activity (MTT Assay):
-
Cell Culture: Cancer cell lines (e.g., HeLa, K562, HL-60) are cultured in an appropriate medium and seeded into 96-well plates.[3]
-
Compound Treatment: Cells are treated with various concentrations of the purified this compound for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.
2. Anti-inflammatory Activity (Nitric Oxide Inhibition Assay):
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured and seeded in 96-well plates.[3]
-
Compound Treatment: The cells are pre-treated with different concentrations of this compound for 1-2 hours.[3]
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.[3]
-
Nitrite Quantification (Griess Assay): After a 24-hour incubation, the amount of nitric oxide (NO) produced is measured by quantifying the nitrite concentration in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite levels in the this compound-treated wells to those in the LPS-only treated wells.[3]
Visualizing Potential Mechanisms and Workflows
To aid in the conceptualization of future research, the following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for this compound and a general workflow for its bioactivity evaluation.
Caption: A hypothetical signaling pathway for this compound's potential cytotoxic effects.[5]
Caption: A proposed preclinical workflow for evaluating the in vivo potential of this compound.[5]
References
Safety Operating Guide
Proper Disposal Procedures for Aspinonene
Disclaimer: "Aspinonene" is not a recognized chemical compound in publicly available chemical databases. The following disposal procedures are based on general best practices for the handling and disposal of hazardous laboratory chemicals and should be adapted to the specific hazards of any actual chemical being used. Always consult the Safety Data Sheet (SDS) for the specific chemical for accurate and comprehensive disposal information.
Immediate Safety and Hazard Mitigation
Before beginning any disposal-related activities, it is crucial to understand the potential hazards associated with the chemical. This information would typically be found in the chemical's SDS. For the purposes of this guide, we will assume "this compound" is a flammable and toxic organic compound.
Emergency Preparedness:
-
All laboratory personnel must be trained on these procedures and know the location of all safety equipment.[1][2]
-
An emergency response plan should be in place for spills or accidental exposure.[1][3][4]
-
Ensure that a fully stocked spill kit, appropriate for the hazards of "this compound," is readily accessible.[1]
-
Keep emergency contact numbers posted in the laboratory.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure the safety of personnel handling "this compound" waste.[5][6] The level of PPE required can vary based on the specific handling procedure and the potential for exposure.
| Protection Level | Required PPE |
| Level D | Standard laboratory attire: safety glasses with side shields, a lab coat, and closed-toe shoes. |
| Level C | In addition to Level D: chemical-resistant gloves (e.g., nitrile), and a face shield if there is a splash hazard.[6][7] |
| Level B | For significant spill response: Level C PPE plus a chemical-resistant apron or suit and respiratory protection (e.g., a full-face respirator with appropriate cartridges).[6][7] |
This table provides a general guideline. Always refer to the specific chemical's SDS for detailed PPE requirements.
Waste Segregation and Container Management
Proper segregation and management of "this compound" waste are essential to prevent dangerous chemical reactions and ensure compliant disposal.
Waste Streams:
-
Liquid Waste: Collect all liquid "this compound" waste, including pure "this compound," solutions containing "this compound," and the first rinse of emptied containers, in a designated, compatible, and clearly labeled hazardous waste container.[8]
-
Solid Waste: Collect any solid "this compound" waste, contaminated lab debris (e.g., gloves, absorbent pads, and weighing paper), in a separate, clearly labeled hazardous waste container.[9]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Container Requirements:
-
Containers must be in good condition, with no leaks or cracks, and made of a material compatible with "this compound."[8][10]
-
All waste containers must be kept closed except when adding waste.[10][11]
-
Store waste containers in a designated satellite accumulation area within the laboratory.[12]
-
Use secondary containment to prevent the spread of spills.[10]
Waste Labeling
Accurate and complete labeling of all "this compound" waste containers is a regulatory requirement and crucial for safety.[13][14]
Labeling Protocol:
-
Obtain a Hazardous Waste Label: Use the standardized hazardous waste labels provided by your institution's Environmental Health and Safety (EHS) department.[15]
-
Complete the Label:
-
List all chemical constituents by their full names (no abbreviations) and their approximate percentages. The total percentage must equal 100%.[15]
-
Indicate the specific hazards of the waste (e.g., flammable, toxic, corrosive).[13]
-
Record the accumulation start date (the date the first drop of waste is added to the container).[13]
-
Provide the name of the principal investigator and the laboratory location.[10]
-
Attach the Label: Securely affix the label to the waste container as soon as accumulation begins.[15]
References
- 1. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 2. Chemical Spills in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. cmu.edu [cmu.edu]
- 5. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. epa.gov [epa.gov]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 11. vumc.org [vumc.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. Chemical Waste Labeling Procedure | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Personal protective equipment for handling Aspinonene
Disclaimer: Aspinonene is a natural product reported in Aspergillus ochraceus and Aspergillus ostianus.[1] While some chemical and physical properties are available, comprehensive toxicity and safety data are limited. Therefore, the following guidance is based on established best practices for handling potentially potent, novel, or uncharacterized chemical compounds in a laboratory setting. A thorough risk assessment should be conducted before commencing any work.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It offers procedural, step-by-step guidance to directly address operational questions and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
Given the limited publicly available toxicity data for this compound, it is prudent to treat it as a potentially potent compound. Potential routes of exposure include inhalation, skin contact, eye contact, and ingestion.[2] Powdered forms of compounds pose a significant inhalation risk.[3]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₆O₄ | PubChem[1] |
| Molecular Weight | 188.22 g/mol | PubChem[1] |
| IUPAC Name | (E,2R,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | PubChem[1] |
| Appearance | Not Determined (Assume solid powder or neat oil) | General Assumption |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The required level of PPE will depend on the specific task being performed.[4] All PPE should be donned before handling this compound and removed carefully to prevent cross-contamination.
Recommended PPE for Handling this compound:
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves | N/A |
| Handling of Powders/Solids | • Chemical splash goggles or face shield• Chemical-resistant gown with back closure and tight-fitting cuffs• Double-gloving (e.g., nitrile or neoprene)• Head and hair covers• Shoe covers | • Full-face respirator with appropriate cartridges (if not handled in a containment device) |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., butyl rubber, Viton®)• Chemical-resistant apron over lab coat | • Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or a face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Respirator (if aerosols or vapors are generated) |
Engineering and Administrative Controls
Engineering controls are the primary method for ensuring safety, with PPE serving as the final barrier.[5]
-
Containment: All weighing and handling of powdered this compound should be performed in a ventilated laminar flow enclosure, such as a fume hood or a vented balance safety enclosure.[3] For highly potent compounds, a glove box or isolator is recommended.[3]
-
Facility Design: Work should be conducted in a designated area with restricted access. The laboratory should have appropriate air change rates and HEPA filtration.[5]
-
Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.[6]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines a safe workflow for handling this compound, from preparation to disposal.
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a fume hood.
-
Ensure proper ventilation.
-
Assemble all necessary equipment and appropriate PPE as outlined in the table above.[7]
-
Minimize the quantity of the compound to be handled.
-
-
Handling:
-
Wear appropriate PPE at all times.
-
Weighing: If weighing a solid, perform this task within the fume hood. Use a disposable weigh boat.
-
Solution Preparation: If preparing a solution, add the solvent to the compound slowly to avoid splashing.
-
Conduct all manipulations of the compound within the designated handling area.
-
-
Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and weigh boats, should be collected in a designated, labeled hazardous waste container.
-
Disposal Method: Do not dispose of this compound down the drain. For many pharmaceutical compounds, high-temperature incineration is the recommended disposal method. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Container Disposal: Before disposing of empty containers, ensure they are thoroughly decontaminated. Obliterate or remove all labels from the empty container before disposal.
Logical Relationship of Safety Controls:
Caption: Hierarchy of controls for managing chemical exposure.
References
- 1. This compound | C9H16O4 | CID 44445586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agnopharma.com [agnopharma.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. benchchem.com [benchchem.com]
- 5. quotientsciences.com [quotientsciences.com]
- 6. Incorporating highly potent drug products into your facility | CRB Insights [crbgroup.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
